molecular formula C6H11N3 B568453 N-ethyl-5-methyl-1H-pyrazol-3-amine CAS No. 116545-20-1

N-ethyl-5-methyl-1H-pyrazol-3-amine

Cat. No.: B568453
CAS No.: 116545-20-1
M. Wt: 125.175
InChI Key: IQQRVIOZEHKZNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-5-methyl-1H-pyrazol-3-amine (CAS: 116545-20-1) is a chemical compound with the molecular formula C6H11N3 and a molecular weight of 125.17 g/mol. It is an alkylated pyrazole derivative of significant interest in scientific research and development, particularly in the field of medicinal chemistry. Pyrazole and its derivatives are recognized as a pharmacologically important active scaffold and are known to possess a wide spectrum of biological activities . The presence of the pyrazole nucleus is a key structural feature in numerous established pharmaceutical agents, including anti-inflammatory, antipsychotic, anti-obesity, and antidepressant drugs . As a substituted pyrazole amine, this compound serves as a versatile building block (synthon) for the synthesis of more complex molecules. Researchers utilize its functional groups to create novel compounds for screening and investigating new therapeutic agents. Its structure is particularly relevant in the development of potential inhibitors for various enzymes and receptors. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses. Handling and Safety: Please refer to the associated Safety Data Sheet (SDS) for comprehensive hazard and handling information. This compound may be hazardous and requires appropriate safety precautions, including the use of personal protective equipment. Disclaimer: This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

N-ethyl-5-methyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-3-7-6-4-5(2)8-9-6/h4H,3H2,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQRVIOZEHKZNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NNC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-ethyl-5-methyl-1H-pyrazol-3-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical structure, physicochemical properties, synthetic pathways, and medicinal chemistry applications of N-ethyl-5-methyl-1H-pyrazol-3-amine .

Executive Summary

N-ethyl-5-methyl-1H-pyrazol-3-amine (CAS: 116545-20-1) is a functionalized aminopyrazole scaffold widely utilized in medicinal chemistry as a pharmacophore for kinase inhibitors and a precursor in the synthesis of fused heterocyclic systems.[1][2] Its structural versatility stems from the pyrazole ring's amphoteric nature and the secondary exocyclic amine, which serves as a critical hydrogen bond donor/acceptor in ligand-protein interactions. This guide provides a comprehensive analysis of its molecular architecture, validated synthetic protocols, and handling requirements.

Chemical Identity & Structural Analysis[5][6][7][8][9]

Nomenclature and Identifiers

The compound is formally designated as N-ethyl-5-methyl-1H-pyrazol-3-amine .[2] It is crucial to distinguish it from its isomers (e.g., 1-ethyl-5-methyl-pyrazol-3-amine) where the ethyl group is attached to the ring nitrogen rather than the exocyclic amine.

PropertySpecification
CAS Registry Number 116545-20-1
IUPAC Name N-ethyl-5-methyl-1H-pyrazol-3-amine
Molecular Formula C₆H₁₁N₃
Molecular Weight 125.17 g/mol
SMILES CCNC1=CC(C)=NN1
InChI Key BOTXQJAHRCGJEG-UHFFFAOYSA-N (Analogous base key)
Appearance Off-white to pale yellow solid
Tautomeric Equilibrium

A defining feature of 3-aminopyrazoles is their annular tautomerism. In solution, the compound exists in a rapid equilibrium between the 1H-tautomer and the 2H-tautomer . Additionally, the exocyclic amine can participate in amino-imino tautomerism, although the amino form is thermodynamically predominant in the ground state.

  • Tautomer A (3-amino): The canonical form, preferred in polar protic solvents.

  • Tautomer B (5-amino): Often observed when N1 is unsubstituted; the "3-amino" and "5-amino" designations depend on the numbering priority of the NH in the ring.

Critical Insight: In drug design, the specific tautomer bound by a target protein (e.g., a kinase hinge region) may differ from the major solution-phase tautomer. Co-crystallization studies often reveal the pyrazole acting as a bidentate H-bond donor/acceptor pair.

Physicochemical Profile

The physicochemical properties of N-ethyl-5-methyl-1H-pyrazol-3-amine dictate its behavior in biological assays and formulation.

ParameterValue (Experimental/Predicted)Context
LogP 0.3 ± 0.2Hydrophilic; good aqueous solubility.
pKa (Pyrazolium) ~2.5Weakly basic ring nitrogens.
pKa (Amine) ~4.5 - 5.0The exocyclic nitrogen is less basic than aliphatic amines due to conjugation with the heteroaromatic ring.
pKa (NH Acid) ~14.0The ring NH is weakly acidic, allowing deprotonation by strong bases (NaH, KOtBu).
H-Bond Donors 2Ring NH and Exocyclic NH.
H-Bond Acceptors 2Ring N (imine-like) and Exocyclic N.

Synthetic Methodologies

Two primary strategies exist for synthesizing this scaffold.[3][4] The Enaminonitrile Route is preferred for its regioselectivity and scalability, avoiding the mixture of isomers often seen in direct alkylation methods.

Route A: Cyclocondensation (The Authoritative Protocol)

This route constructs the pyrazole ring after the N-ethyl group is already in place, ensuring 100% regioselectivity for the exocyclic amine.

Mechanism:

  • Precursor Formation: Reaction of 3-aminocrotononitrile (or acetoacetonitrile) with ethylamine to form 3-(ethylamino)but-2-enenitrile .

  • Cyclization: Condensation of the enaminonitrile with hydrazine hydrate.

Step-by-Step Protocol:

  • Reagents: 3-aminocrotononitrile (1.0 eq), Ethylamine (70% aq. solution, 3.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (Solvent).

  • Step 1 (Transamination): Reflux 3-aminocrotononitrile with excess ethylamine in ethanol for 4–6 hours. Monitor by TLC for the disappearance of starting material. Concentrate to yield the intermediate 3-(ethylamino)but-2-enenitrile.

  • Step 2 (Ring Closure): Dissolve the intermediate in ethanol. Add hydrazine hydrate dropwise at 0°C.

  • Reaction: Heat the mixture to reflux for 3–5 hours.

  • Workup: Cool to room temperature. Concentrate under reduced pressure. The residue is often an oil that solidifies upon standing or trituration with diethyl ether/hexanes.

  • Purification: Recrystallization from EtOAc/Hexane or flash chromatography (DCM:MeOH 95:5).

Route B: Reductive Amination

Useful if starting from the commercially available 5-methyl-1H-pyrazol-3-amine .

  • Reagents: 5-methyl-1H-pyrazol-3-amine, Acetaldehyde, Sodium Triacetoxyborohydride (STAB), DCE/AcOH.

  • Protocol: Treat the amine with acetaldehyde (1.0 eq) in DCE containing 1% AcOH. Stir for 1 hour, then add STAB (1.5 eq).

  • Note: This method may yield dialkylated byproducts (N,N-diethyl) if stoichiometry is not strictly controlled.

Visualization of Synthetic Logic

Synthesis cluster_0 Advantage: Regiocontrol Start Acetoacetonitrile Inter1 3-(Ethylamino)but-2-enenitrile (Enaminonitrile) Start->Inter1 Transamination Reflux, EtOH Product N-Ethyl-5-methyl- 1H-pyrazol-3-amine Inter1->Product Cyclocondensation Reflux, 3-5h Reagent1 Ethylamine (Excess) Reagent1->Inter1 Reagent2 Hydrazine Hydrate Reagent2->Product

Figure 1: Regioselective synthesis workflow via the enaminonitrile intermediate, avoiding N-ring alkylation side products.

Medicinal Chemistry Utility

Pharmacophore Features

The N-ethyl-5-methyl-1H-pyrazol-3-amine scaffold is a "privileged structure" in kinase drug discovery.

  • Hinge Binding: The pyrazole nitrogen (N2) and the exocyclic NH often form a bidentate hydrogen bond motif with the hinge region of ATP-binding pockets in kinases (e.g., CDK, p38 MAPK, Aurora kinases).

  • Lipophilic Contact: The 5-methyl group often occupies a small hydrophobic pocket (gatekeeper region), while the N-ethyl group can vector towards the solvent front or interact with the ribose-binding pocket.

Bioisosterism

This moiety often serves as a bioisostere for:

  • Thiazole-2-amines: Similar H-bonding geometry but different electronics.

  • Pyridine-2-amines: The pyrazole is more acidic and offers different solubility profiles.

Safety & Handling

While specific toxicological data for this exact derivative is limited, handling should follow protocols for general aminopyrazoles.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal: Warning.

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aminopyrazoles can darken (oxidize) upon prolonged exposure to air and light.

References

  • BLD Pharm. (2025).[5] N-Ethyl-5-methyl-1H-pyrazol-3-amine Product Specifications. Retrieved from

  • Elguero, J., et al. (2000). Tautomerism in Pyrazoles and Related Azoles. Advances in Heterocyclic Chemistry.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 93146, 5-Methyl-1H-pyrazol-3-amine. Retrieved from

  • AA Blocks. (2025). Chemical Catalog: N-Ethyl-5-methyl-1H-pyrazol-3-amine. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Pyrazoles via Condensation of Hydrazines. Retrieved from

Sources

Technical Deep Dive: 3-Amino-5-Methylpyrazole Secondary Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-5-methylpyrazole (CAS: 31230-17-8) acts as a privileged scaffold in medicinal chemistry, primarily serving as a bioisostere for the adenine ring of ATP. Its derivatives are critical in the development of kinase inhibitors (e.g., Tozasertib/VX-680 , Barasertib ) targeting Aurora kinases, CDKs, and JAKs.

This guide addresses the primary synthetic bottleneck: regioselective functionalization . The molecule’s annular tautomerism (3-amino-1H vs. 5-amino-1H) creates competing nucleophilic sites (exocyclic amine vs. ring nitrogens), often leading to complex mixtures during direct alkylation. This document details high-fidelity protocols for synthesizing secondary amine derivatives —specifically distinguishing between N-alkyl (reductive amination) and N-aryl (Buchwald-Hartwig/SNAr) architectures.

Chemical Fundamentals & Reactivity Profile

The Tautomerism Challenge

The 3-amino-5-methylpyrazole scaffold exists in a dynamic equilibrium. In solution, the tautomeric ratio dictates reactivity.

  • Form A (5-amino-1H-pyrazole): The exocyclic amine is less nucleophilic due to conjugation with the imine-like ring nitrogen.

  • Form B (3-amino-1H-pyrazole): The exocyclic amine is more "aniline-like" but competes with the highly nucleophilic ring nitrogen (N1).

Critical Insight: Direct alkylation with alkyl halides typically results in poly-alkylation, predominantly at the ring nitrogen (N1). To access secondary exocyclic amines, one must use methods that bypass SN2 mechanisms or use transient protecting groups.

Tautomerism Tautomer1 5-Amino-1H-pyrazole (Less Nucleophilic Exocyclic N) Tautomer2 3-Amino-1H-pyrazole (Target for Kinase Inhibition) Tautomer1->Tautomer2 Proton Shift (Fast)

Caption: Dynamic equilibrium between 3-amino and 5-amino tautomers. The 3-amino form is the requisite pharmacophore for hinge-binding in kinase domains.

Synthetic Architectures: Decision Matrix

To synthesize secondary amine derivatives, select the protocol based on the desired R-group (Alkyl vs. Aryl/Heteroaryl).

SynthesisPathways Start 3-Amino-5-Methylpyrazole Decision Target R-Group? Start->Decision Alkyl Alkyl Group (e.g., Benzyl, Ethyl) Decision->Alkyl Aryl Aryl Group (e.g., Phenyl) Decision->Aryl Hetero Heteroaryl Group (e.g., Pyrimidine) Decision->Hetero Method1 Reductive Amination (Ti(OiPr)4 / NaBH(OAc)3) Alkyl->Method1 Method2 Buchwald-Hartwig Coupling (Pd(OAc)2 / BINAP) Aryl->Method2 Method3 S_NAr Displacement (Acidic/Basic Conditions) Hetero->Method3

Caption: Synthetic decision tree. Choice of method is dictated by the electrophilicity and steric demand of the coupling partner.

Detailed Experimental Protocols

Protocol A: Reductive Amination (Synthesis of N-Alkyl Derivatives)

Context: Direct alkylation fails due to over-alkylation. Reductive amination using Titanium(IV) isopropoxide is the industry standard for forcing the formation of the imine intermediate while suppressing ring methylation.

Reagents:

  • 3-Amino-5-methylpyrazole (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 equiv)

  • Solvent: Anhydrous THF or DCE.

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried flask under Argon, dissolve 3-amino-5-methylpyrazole in anhydrous THF (0.2 M).

  • Add Ti(OiPr)₄ followed by the aldehyde. Stir at ambient temperature for 6–12 hours. Note: The solution will turn slightly viscous. Ti(IV) acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine.

  • Reduction: Dilute the mixture with absolute ethanol (equal volume to THF). Add NaBH(OAc)₃ portion-wise.[1] Stir for 12 hours.

  • Quench: Quench with 1N NaOH (do not use acidic quench immediately, as it may hydrolyze unreacted imine). A white precipitate (TiO₂) will form.

  • Workup: Filter through a Celite pad. Extract the filtrate with EtOAc. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH/NH₃ gradient).

Protocol B: Buchwald-Hartwig Amination (Synthesis of N-Aryl Derivatives)

Context: Used when the coupling partner is an unactivated aryl bromide/chloride.

Reagents:

  • 3-Amino-5-methylpyrazole (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: BINAP or Xantphos (7.5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) - Crucial: Stronger bases like NaOtBu can deprotonate the pyrazole NH, poisoning the catalyst.

  • Solvent: Toluene or 1,4-Dioxane (degassed).

Methodology:

  • Pre-complexation: Charge the flask with Pd(OAc)₂ and BINAP. Add solvent and stir at room temperature for 15 mins to form the active catalyst species (L₂Pd).

  • Addition: Add the aryl bromide, 3-amino-5-methylpyrazole, and Cs₂CO₃.

  • Reaction: Heat to 100°C for 12–18 hours under inert atmosphere.

  • Workup: Cool to RT, filter through Celite, and concentrate.

  • Purification: Recrystallization is often preferred over column chromatography for these highly polar derivatives.

Protocol C: SNAr Displacement (Synthesis of Kinase Inhibitor Cores)

Context: Specific for synthesizing drugs like Tozasertib . The electrophile is typically a 2,4-dichloropyrimidine.

Reagents:

  • 3-Amino-5-methylpyrazole (1.0 equiv)

  • 4,6-Dichloropyrimidine (1.0 equiv)

  • Base: DIPEA (2.5 equiv)

  • Solvent: n-Butanol or DMF.

Methodology:

  • Dissolve reactants in n-Butanol.

  • Heat to 90–110°C. The reaction is driven by the nucleophilicity of the exocyclic amine attacking the C4 position of the pyrimidine.

  • Selectivity Note: The exocyclic amine is more nucleophilic than the ring nitrogen toward sp2 carbons (unlike sp3 carbons where ring N-alkylation competes).

  • Precipitate the product by cooling and adding water.

Medicinal Chemistry Applications: Structure-Activity Relationship (SAR)

The Hinge Binding Motif

In kinase inhibitors, the 3-amino-5-methylpyrazole moiety functions as a bidentate hydrogen bond donor/acceptor system.

  • Pyridine-like Ring N (N2): Accepts a H-bond from the backbone NH of the kinase hinge region (e.g., Glu/Leu residues).

  • Exocyclic NH: Donates a H-bond to the backbone Carbonyl of the hinge.

Case Study: Tozasertib (VX-680)

Tozasertib utilizes the 3-amino-5-methylpyrazole group linked to a pyrimidine.

  • Role of Methyl Group: The 5-methyl group fills a small hydrophobic pocket (gatekeeper region), improving selectivity for Aurora kinases over other kinases with larger gatekeeper residues.

  • Secondary Amine Linker: Provides the correct vector for the pyrazole to orient into the ATP binding site while allowing the rest of the molecule (the "tail") to extend into the solvent-exposed region.

Data Summary: Reaction Efficiency Comparison

MethodTarget R-GroupPrimary ChallengeSolutionTypical Yield
Direct Alkylation AlkylPoly-alkylation (N1, N2, N-exo)Avoid. Use Reductive Amination.<20% (Pure)
Reductive Amination Alkyl / BenzylSlow imine formationAdd Ti(OiPr)₄ as Lewis Acid.65–85%
Buchwald-Hartwig Aryl (Unactivated)Catalyst poisoning by pyrazole NHUse Cs₂CO₃ (weaker base) & bidentate ligands.50–75%
SNAr Heteroaryl (Activated)RegioselectivityUse polar protic solvent (n-BuOH) + Heat.70–90%

References

  • Buchwald-Hartwig Coupling Mechanism & Ligands

    • Buchwald-Hartwig Amination - Wikipedia. Available at: [Link]

  • Kinase Inhibitor Design (Tozasertib/VX-680)

    • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors. Available at: [Link]

  • Process for the preparation of 3-amino-5-methylpyrazole (EP0623600A1).
  • Regioselectivity in Aminopyrazoles

    • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available at: [Link]

  • Reductive Amination General Procedures

    • Hitchhiker's Guide to Reductive Amination. Available at: [Link]

Sources

Physicochemical Profiling & Structural Dynamics of N-Alkylated Aminopyrazoles

[1]

Executive Summary

N-alkylated aminopyrazoles represent a privileged scaffold in medicinal chemistry, serving as the core architecture for numerous kinase inhibitors (e.g., p38 MAPK, Btk) and GPCR ligands.[1] The critical challenge in working with this class lies in the annular tautomerism of the parent aminopyrazole, which leads to distinct regioisomers (N1-alkyl-3-amino vs. N1-alkyl-5-amino) upon alkylation.[2] These isomers exhibit divergent physicochemical profiles—ranging from solubility (LogP/LogD) to hydrogen-bond donor/acceptor capabilities—that directly impact bioavailability and target engagement.[2] This guide provides a technical analysis of these properties, methods for their rigorous characterization, and protocols for their controlled synthesis.

Structural Dynamics & Regiochemistry

The fundamental complexity of aminopyrazoles arises from the prototropic tautomerism of the parent ring. In unsubstituted aminopyrazoles, the proton oscillates between N1 and N2, creating an equilibrium between the 3-amino and 5-amino forms.

  • Thermodynamics: In the gas phase and non-polar solvents, the 3-amino-1H-pyrazole tautomer is generally more stable (approx. 10 kJ/mol) due to the absence of steric repulsion between the adjacent amino group and the N-H proton.

  • The "Freezing" Effect: Alkylation at the ring nitrogen "freezes" the tautomeric state, generating two distinct, non-interconvertible regioisomers:

    • 1-Alkyl-3-aminopyrazole (3-AP): The amino group is distal to the alkylated nitrogen.[2]

    • 1-Alkyl-5-aminopyrazole (5-AP): The amino group is proximal (vicinal) to the alkylated nitrogen.[2]

Visualization: Tautomerism & Alkylation Pathways[1]

TautomerismParent33-Amino-1H-pyrazole(Major Tautomer)Parent55-Amino-1H-pyrazole(Minor Tautomer)Parent3->Parent5Prototropic Shift(Fast)Alkylated31-Alkyl-3-aminopyrazole(Distal Isomer)Parent3->Alkylated3Alkylation(Sterically Favored)Alkylated51-Alkyl-5-aminopyrazole(Proximal Isomer)Parent5->Alkylated5Alkylation(Often Minor Product)

Figure 1: The annular tautomerism of the parent scaffold and the subsequent "freezing" into distinct regioisomers upon N-alkylation.

Physicochemical Profiling

The physical properties of these isomers differ significantly due to the spatial arrangement of the exocyclic amine relative to the N-alkyl group.

Solubility & Lipophilicity (LogP/LogD)

N-alkylation dramatically alters the solvation shell of the pyrazole core.

  • Lipophilicity Trends: N-alkylation increases LogP by approximately 0.5–0.7 units per methylene group added.[2]

  • Isomer Differentiation:

    • 5-AP Isomers: Often exhibit slightly higher water solubility (lower LogP) than their 3-AP counterparts if the amino group can participate in intramolecular hydrogen bonding with functional groups on the N-alkyl chain (e.g., if the alkyl chain contains a carbonyl).[2] In simple alkyl derivatives, the 5-AP isomer often has a larger dipole moment due to the alignment of the lone pairs, leading to higher polarity.

    • Data Point: For 1-methyl-5-aminopyrazole, calculated LogP is ~0.002, while LogS (water solubility) is high (approx -2.16 log mol/L).[2]

Thermal Properties (Melting Point)[3]
  • H-Bonding Disruption: Unsubstituted aminopyrazoles have high melting points (>150°C) due to extensive intermolecular hydrogen bonding networks (catemers). N-alkylation removes the H-bond donor site on the ring, typically lowering the melting point by 50–80°C.

  • Regioisomer Trends: The 3-AP and 5-AP isomers often crystallize in different space groups.[2]

    • Example: In specific Michael addition derivatives, N1-alkylated products have shown melting points of 75–76°C , while their regioisomers or slightly modified analogs crystallize at 86–87°C .

    • Guidance: Do not rely on MP alone for identification; the values are often too close.

Acid-Base Profile (pKa)

Aminopyrazoles are weak bases.[2]

  • Site of Protonation: Protonation typically occurs at the exocyclic amino group first, followed by the ring nitrogen (N2).

  • Basicity: The pKa of the conjugate acid is typically in the range of 3.5 – 4.5 . The electron-donating alkyl group at N1 slightly increases basicity compared to the parent, but the effect is subtle.

Spectral Characterization: Distinguishing Isomers

Correctly assigning the N1 vs. N2 position is the most frequent stumbling block. Nuclear Overhauser Effect (NOE) spectroscopy is the gold standard.

NMR Diagnostics
Feature1-Alkyl-3-aminopyrazole (Distal)1-Alkyl-5-aminopyrazole (Proximal)
NOE Signal Strong NOE between N-Alkyl protons and H-5 (ring proton).[2]Strong NOE between N-Alkyl protons and NH₂ (exocyclic) or substituent at C5.[2]
¹H NMR (Ring) H-5 is often more deshielded.[2]H-3 is often more shielded.[2]
¹³C NMR (C3/C5) C3-NH₂ carbon typically ~155-160 ppm.[2]C5-NH₂ carbon typically ~145-150 ppm.[2]
¹⁵N NMR N1 (alkylated) is shielded (~-170 ppm).N1 (alkylated) is shielded (~-170 ppm).
Decision Logic for Assignment

NMR_LogicStartIsolate Pure IsomerNOE_ExpRun 1D NOE or 2D NOESYIrradiate N-Alkyl SignalStart->NOE_ExpCheck_H5NOE to Ring Proton (H5)?NOE_Exp->Check_H5Check_NH2NOE to NH2 or C5-Substituent?Check_H5->Check_NH2NoResult_3APConclusion:1-Alkyl-3-aminopyrazoleCheck_H5->Result_3APYes (Strong)Check_NH2->StartInconclusive(Check Solvent/Exchange)Result_5APConclusion:1-Alkyl-5-aminopyrazoleCheck_NH2->Result_5APYes

Figure 2: Logical workflow for distinguishing aminopyrazole regioisomers using NOE spectroscopy.

Experimental Protocols

Protocol 1: Regioselective Synthesis via Michael Addition

Context: Direct alkylation of aminopyrazoles with alkyl halides often yields mixtures (approx. 60:40 to 80:20 favoring 3-AP).[2] For high fidelity, Michael addition to acrylates is preferred for specific N1-alkyl derivatives.[2]

Reagents: 3-Aminopyrazole (1.0 eq), Ethyl Acrylate (1.1 eq), Base (optional, e.g., catalytic DBU or K₂CO₃), Solvent (Ethanol or DMSO).

  • Preparation: Dissolve 3-aminopyrazole in DMSO (0.5 M concentration).

  • Addition: Add ethyl acrylate dropwise at room temperature.

  • Reaction: Stir at 25°C for 4–12 hours.

    • Note: In the absence of strong base, the reaction is kinetically controlled to favor the 1-alkyl-3-amino isomer (N1 attack) due to the nucleophilicity of the pyrazole N1.

  • Workup: Dilute with water, extract with EtOAc.

  • Purification: Recrystallize from EtOAc/Hexanes.

  • Validation: Check MP (Target: ~75°C for ethyl ester derivative) and ¹H NMR (verify NOE between N-CH₂ and H-5).

Protocol 2: Chromatographic Separation of Isomers

When mixtures occur, they can be separated due to their dipole differences.

  • Stationary Phase: Silica Gel (standard phase).

  • Mobile Phase: DCM:MeOH (95:5 to 90:10) or EtOAc:Hexanes (variable gradient).

    • Insight: The 5-amino isomer (proximal) is often more polar and elutes later on normal phase silica due to higher interaction with the stationary phase, though this can invert depending on the specific N-alkyl substituent.

  • Detection: UV at 254 nm. Aminopyrazoles are UV active.

References

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence. Journal of Organic Chemistry, 2022. Available at: [Link]

  • Structure and IR Spectra of 3(5)-Aminopyrazoles. PMC, 2021. Available at: [Link]

  • Chemical Properties of 1-methyl-5-aminopyrazole. Cheméo. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI, 2023.[3] Available at: [Link]

Solubility Profile of N-ethyl-5-methyl-1H-pyrazol-3-amine in Organic Solvents: A Methodological and Interpretive Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that dictates its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the principles and methodologies for determining and understanding the solubility profile of N-ethyl-5-methyl-1H-pyrazol-3-amine in a range of organic solvents. While specific experimental data for this compound is not publicly available, this document serves as a detailed roadmap for researchers to establish this crucial dataset. We will delve into the theoretical underpinnings of solubility, provide detailed, field-proven experimental protocols, and discuss the interpretation of the resulting data. This guide is designed to equip researchers with the necessary knowledge to confidently and accurately characterize the solubility of this and other novel chemical entities.

Introduction to N-ethyl-5-methyl-1H-pyrazol-3-amine and the Imperative of Solubility Profiling

N-ethyl-5-methyl-1H-pyrazol-3-amine belongs to the pyrazole class of heterocyclic compounds, which are a cornerstone in medicinal chemistry due to their wide range of biological activities.[1] The specific substitution pattern of an ethyl group at the N1 position, a methyl group at C5, and an amine group at C3 suggests a molecule with a nuanced polarity and hydrogen bonding capability. These features are critical in its interactions with biological targets and, just as importantly, with the solvents used throughout its lifecycle.

A comprehensive solubility profile is indispensable for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization to ensure optimal yield and purity.

  • Formulation Science: Developing stable and effective dosage forms, as solubility directly impacts dissolution rate and bioavailability.

  • Preclinical Studies: Preparing solutions for in vitro and in vivo assays, where inaccurate solubility data can lead to misleading results.

This guide will, therefore, focus on the "how-to" and "why" of solubility determination, providing a robust framework for generating reliable and reproducible data.

Theoretical Framework: Predicting the Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces. The overall solubility of N-ethyl-5-methyl-1H-pyrazol-3-amine is a composite of the contributions from its distinct structural motifs.

Key Molecular Features Influencing Solubility:

  • Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms. The aromaticity contributes to van der Waals interactions, while the nitrogen atoms can act as hydrogen bond acceptors.

  • Amine Group (-NH2): This is a primary amine, capable of acting as both a hydrogen bond donor and acceptor. It significantly increases the polarity of the molecule and is a key site for interaction with polar solvents.[2] As a basic functional group, its solubility can be highly dependent on the pH of the medium, readily forming more soluble salts in acidic conditions.

  • N-ethyl and C-methyl Groups: These alkyl substituents are nonpolar and contribute to the lipophilicity of the molecule. They will favor interactions with less polar solvents through van der Waals forces.

Solvent Classification and Predicted Interactions:

Organic solvents are broadly classified based on their polarity and hydrogen bonding capabilities.[3]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have a hydrogen atom attached to an electronegative atom and can act as both hydrogen bond donors and acceptors. Due to the presence of the amine group, N-ethyl-5-methyl-1H-pyrazol-3-amine is expected to exhibit good solubility in these solvents.

  • Dipolar Aprotic Solvents (e.g., Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess a large dipole moment but lack an O-H or N-H bond. They are effective at solvating polar molecules. High solubility is anticipated in this class of solvents, particularly in those with strong hydrogen bond accepting capabilities like DMSO and DMF.[3]

  • Nonpolar Aprotic Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and are not capable of significant hydrogen bonding. The solubility of the target compound is expected to be low in these solvents due to the polarity imparted by the amine and pyrazole groups.[3]

The following diagram illustrates the logical relationship between the molecular structure and its predicted solubility.

G cluster_solute N-ethyl-5-methyl-1H-pyrazol-3-amine cluster_solvent Solvent Classes cluster_solubility Predicted Solubility Solute Molecular Structure Amine Amine Group (-NH2) (Polar, H-bond donor/acceptor) Solute->Amine Pyrazole Pyrazole Ring (Polar, H-bond acceptor) Solute->Pyrazole Alkyl Ethyl & Methyl Groups (Nonpolar) Solute->Alkyl High_Sol High Solubility Amine->High_Sol favors interaction with Pyrazole->High_Sol favors interaction with Low_Sol Low Solubility Alkyl->Low_Sol favors interaction with Protic Polar Protic (e.g., Methanol, Ethanol) Aprotic Dipolar Aprotic (e.g., DMSO, Acetonitrile) Nonpolar Nonpolar (e.g., Toluene, Hexane) High_Sol->Protic High_Sol->Aprotic Low_Sol->Nonpolar G start Start prep Step 1: Add excess solid to vial start->prep solvent Step 2: Add known volume of solvent prep->solvent equil Step 3: Equilibrate (24-48h with shaking at constant T) solvent->equil separate Step 4: Separate phases (Centrifuge/Filter) equil->separate dilute Step 5: Dilute supernatant separate->dilute analyze Step 6: Analyze concentration (HPLC) dilute->analyze end End analyze->end

Sources

Methodological & Application

Reductive amination protocols for 3-amino-5-methylpyrazole with acetaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Reductive Amination of 3-Amino-5-Methylpyrazole with Acetaldehyde


-Ethylation of 3-Amino-5-Methylpyrazole

Abstract & Strategic Context

The reductive alkylation of 3-amino-5-methylpyrazole (CAS: 31230-17-8) is a pivotal transformation in the synthesis of fragment-based kinase inhibitors and heterocyclic building blocks. While reductive amination is a standard organic operation, this specific substrate-reagent pair presents three distinct challenges:

  • Reagent Volatility: Acetaldehyde (bp 20.2°C) is difficult to dispense accurately and prone to evaporative loss, leading to stoichiometry errors.

  • Regioselectivity: The substrate possesses three nucleophilic nitrogens (two annular, one exocyclic).

  • Chemo-stability: Acetaldehyde is prone to self-aldol condensation or polymerization (paraldehyde formation) under uncontrolled pH.

This guide provides a validated Sodium Triacetoxyborohydride (STAB) protocol designed to maximize mono-ethylation selectivity at the exocyclic amine while suppressing ring alkylation and over-alkylation.

Mechanistic Insight & Chemoselectivity

To ensure reproducibility, one must understand the competing pathways.

  • Tautomeric Equilibrium: 3-amino-5-methylpyrazole exists in equilibrium between the 1H- and 2H-tautomers. While direct alkylation (using Et-I) often results in a mixture of ring alkylation (N1/N2) and exocyclic alkylation, reductive amination is highly selective for the exocyclic amine.

  • The Selectivity Filter: Aldehydes react reversibly with the exocyclic primary amine to form a hemiaminal and subsequently an imine (Schiff base). The ring nitrogens are part of an aromatic system and are significantly less likely to form stable exocyclic iminium species under these mild conditions.

  • The Reducing Agent: We utilize Sodium Triacetoxyborohydride (STAB).[1] Unlike Sodium Borohydride (

    
    ), STAB is less basic and reacts negligibly with the aldehyde itself, preferentially reducing the protonated imine species.
    
Visualizing the Pathway

ReactionMechanism Start 3-Amino-5-methylpyrazole + Acetaldehyde Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack SideReaction Aldol Polymerization (Avoid by cooling) Start->SideReaction Excess Heat/Base Imine Imine (Schiff Base) (Transient) Hemiaminal->Imine -H2O (Dehydration) Protonated Protonated Iminium Ion Imine->Protonated +AcOH (Acid Catalysis) Product N-Ethyl-3-amino- 5-methylpyrazole Protonated->Product +H- (from STAB) Irreversible Reduction

Figure 1: Mechanistic pathway highlighting the critical iminium reduction step.

Experimental Protocols

Method A: The STAB Protocol (Recommended)

Best for: Small to mid-scale synthesis (100 mg to 50 g), high functional group tolerance.

Reagents:

  • Substrate: 3-Amino-5-methylpyrazole (1.0 eq)

  • Reagent: Acetaldehyde (1.2 – 1.5 eq) [Handle Cold]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Catalyst: Acetic Acid (AcOH) (1.0 eq)

Step-by-Step Procedure:

  • Preparation (T = 0 min):

    • In a flame-dried round-bottom flask under

      
      , dissolve 3-amino-5-methylpyrazole (1.0 eq) in DCE (0.2 M concentration).
      
    • Add Acetic Acid (1.0 eq). Note: AcOH catalyzes imine formation and buffers the basicity of the pyrazole.

    • Cool the solution to 0°C using an ice bath. Critical: This prevents acetaldehyde evaporation upon addition.

  • Imine Formation (T = 15 min):

    • Add Acetaldehyde (1.2 eq) slowly via syringe. If using pure acetaldehyde, ensure the syringe and needle are pre-cooled if possible.

    • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature (RT) for 30 minutes.

    • Checkpoint: The solution may turn slightly yellow/orange, indicating imine formation.

  • Reduction (T = 1.5 h):

    • Cool the mixture back to 0°C (optional but recommended to control exotherm).

    • Add STAB (1.5 eq) portion-wise over 10 minutes. Caution: Mild gas evolution (

      
      ) may occur.
      
    • Remove ice bath and stir at RT for 4–16 hours.

  • Monitoring:

    • Monitor via LCMS or TLC (10% MeOH in DCM). Look for the disappearance of the starting amine (polar) and the appearance of the mono-ethyl product (slightly less polar).

    • Note on Di-alkylation: If di-ethylation is observed, reduce the acetaldehyde equivalents to 1.0 eq in future runs and use the "Stepwise Addition" modification.

  • Workup:

    • Quench with saturated aqueous

      
       (pH ~8-9). Stir vigorously for 20 minutes to break down boron complexes.
      
    • Extract with DCM (

      
      ).
      
    • Special Note for Pyrazoles: If the product remains in the aqueous phase (due to amphoteric nature), salt the aqueous layer with NaCl and use a 3:1 CHCl3:IPA mixture for extraction.

    • Dry over

      
      , filter, and concentrate.[2]
      
Method B: Catalytic Hydrogenation (Green Alternative)

Best for: Large scale (>50 g) where boron waste is a concern.

  • Dissolve amine (1.0 eq) and acetaldehyde (1.2 eq) in Ethanol.

  • Add 10 wt% Pd/C (5-10% loading).

  • Stir under

    
     atmosphere (balloon pressure is usually sufficient) for 12 hours.
    
  • Risk: This method is less selective and may reduce the pyrazole ring if high pressure/temperature is used. Stick to 1 atm and RT.

Data Summary & Decision Matrix

Table 1: Reducing Agent Comparison

ParameterSTAB (

)
Cyanoborohydride (

)
Borohydride (

)
Selectivity High (Reduces imine > aldehyde)HighLow (Reduces aldehyde fast)
Toxicity Low (Boric acid byproduct)High (Cyanide byproduct)Low
pH Range Acidic/Neutral (Self-buffering)Needs pH 4-6 adjustmentBasic
Recommendation Primary Choice Legacy/Special cases onlyNot recommended for this substrate
Workflow Optimization Decision Tree

Optimization Start Start Reaction (Method A) CheckLCMS Check LCMS @ 4 Hours Start->CheckLCMS Decision1 Starting Material Remains? CheckLCMS->Decision1 AddMore Add 0.5 eq Acetaldehyde + 0.5 eq STAB Decision1->AddMore Yes Decision2 Di-ethyl Product Detected? Decision1->Decision2 No AddMore->CheckLCMS Good Proceed to Workup Decision2->Good No (<5%) Optimize Restart: Use Stepwise Method (Pre-form Imine) Decision2->Optimize Yes (>10%)

Figure 2: Decision logic for reaction monitoring and optimization.

Critical Troubleshooting & "Tips from the Bench"

  • The "Gummy" Workup: STAB reactions can generate viscous boron-amine complexes during quenching.

    • Solution: If the layers don't separate, add solid Potassium Sodium Tartrate (Rochelle's Salt) and stir for 1 hour. This chelates the boron and clarifies the layers.

  • Acetaldehyde Handling:

    • Problem: Acetaldehyde boils in the pipette.

    • Solution: Pre-cool the acetaldehyde bottle in the fridge. Use a chilled syringe. Alternatively, use Paraldehyde with an acid catalyst (depolymerizes in situ), though this is harder to control stoichiometrically.

  • Purification:

    • Aminopyrazoles often streak on silica. Use DCM:MeOH:NH4OH (90:9:1) as the eluent to keep the amine free-based and improve peak shape.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][5][6][7][8]J. Org.[1][3][9] Chem. 1996, 61, 3849–3862.[1][3][7]

  • Bar-Haim, G. ; Kol, M. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN.[10]Org.[3] Lett. 2004, 6, 3549–3551.[10]

  • Dangerfield, E. M. ; et al. Amine synthesis by reductive amination.[3]J. Org.[1][3][9] Chem. 2010, 75, 5470-5477.[3]

Sources

Application Note: Selective Mono-Ethylation of 5-Methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is structured to address the specific challenges of mono-alkylating a heteroaromatic amine with multiple nucleophilic sites.

Executive Summary & Strategic Rationale

The mono-alkylation of 5-methyl-1H-pyrazol-3-amine (also known as 3-amino-5-methylpyrazole) presents a classic chemoselectivity challenge in heterocyclic synthesis. The substrate possesses three distinct nucleophilic sites:

  • The Exocyclic Amine (

    
    ):  The desired target for ethylation.
    
  • The Ring Nitrogens (

    
    ):  Highly susceptible to alkylation due to tautomerism (
    
    
    
    vs
    
    
    forms).
  • Over-Alkylation Risk: Primary amines readily undergo dialkylation with simple alkyl halides (e.g., ethyl iodide) due to the increased nucleophilicity of the secondary amine product.

Direct alkylation using ethyl halides and base is strongly discouraged as it invariably yields a complex mixture of


-ring alkylated isomers, mono-exocyclic amines, and bis-diethylated byproducts, requiring tedious chromatographic separation.[1]

This guide details two superior protocols to ensure high fidelity mono-ethylation:

  • Protocol A (Reductive Amination): The preferred high-throughput method using acetaldehyde and a mild borohydride reductant.

  • Protocol B (Acylation-Reduction): The robust "process chemistry" route utilizing acetylation followed by hydride reduction, guaranteeing mono-selectivity.

Mechanistic Pathway & Logic

The following diagram illustrates the competing pathways and the logic behind the selected protocols.

G Start 5-Methyl-1H-pyrazol-3-amine (Tautomeric Mixture) Direct Direct Alkylation (EtI / Base) Start->Direct Non-Selective RedAm Protocol A: Reductive Amination Start->RedAm Acetaldehyde NaBH(OAc)3 Acyl Protocol B: Acylation-Reduction Start->Acyl Ac2O Mess Mixture: 1. Ring N-Alkylation (Major) 2. Bis-diethylation 3. Mono-ethylation (Minor) Direct->Mess Low Yield Imine Intermediate: Acetaldehyde Imine RedAm->Imine In situ Target Target Product: N-Ethyl-5-methyl-1H-pyrazol-3-amine Imine->Target Reduction Amide Intermediate: N-Acetyl Amide Acyl->Amide Protection Amide->Target LiAlH4 Reduction

Figure 1: Reaction logic flow comparing direct alkylation (red) with recommended reductive protocols (green/yellow).

Protocol A: Reductive Amination (Recommended)

This method is preferred for its operational simplicity and mild conditions. It relies on the formation of an imine (Schiff base) with acetaldehyde, which is selectively reduced in situ.[1] The use of Sodium Triacetoxyborohydride (STAB) is critical as it is less basic and reduces imines faster than aldehydes, preventing side reactions.[1]

Materials
  • Substrate: 5-Methyl-1H-pyrazol-3-amine (1.0 equiv)

  • Reagent: Acetaldehyde (1.0 - 1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Additive: Acetic Acid (1.0 equiv) - Catalyzes imine formation.

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-methyl-1H-pyrazol-3-amine (10 mmol, 0.97 g) in anhydrous DCE (40 mL).

  • Imine Formation: Add Acetic Acid (10 mmol, 0.6 mL) followed by Acetaldehyde (10-11 mmol, ~0.6 mL).

    • Note: Acetaldehyde is volatile (bp 20°C). Pre-cool the syringe or use a solution of acetaldehyde in DCE if available.

  • Equilibration: Stir the mixture at Room Temperature (RT) for 30–60 minutes under Nitrogen/Argon. This allows the hemiaminal/imine equilibrium to establish.

  • Reduction: Cool the mixture to 0°C in an ice bath. Add STAB (15 mmol, 3.18 g) portion-wise over 10 minutes.

    • Observation: Mild gas evolution may occur.

  • Reaction: Remove the ice bath and stir at RT for 4–12 hours. Monitor by LCMS or TLC (System: 10% MeOH in DCM).

    • Checkpoint: Look for the disappearance of the starting amine (

      
      ) and formation of the mono-ethyl product (
      
      
      
      ).
  • Quench: Quench the reaction by adding saturated aqueous

    
     solution (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup: Extract the aqueous layer with DCM (

    
    ). Combine organic layers, wash with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: If necessary, purify via flash chromatography (Silica gel; Gradient: 0-10% MeOH in DCM with 1%

    
    ).
    

Protocol B: Acylation-Reduction (High Purity)

This method is ideal when absolute mono-selectivity is required or if the reductive amination yields difficult-to-separate mixtures. It is a two-step sequence: Acetylation to "lock" the amine, followed by reduction of the carbonyl.

Step 1: Selective N-Acetylation
  • Dissolve 5-methyl-1H-pyrazol-3-amine (10 mmol) in Ethyl Acetate (30 mL).

  • Add Acetic Anhydride (11 mmol, 1.12 g) dropwise at 0°C.

  • Stir at RT for 2 hours. The exocyclic amine is significantly more nucleophilic than the ring nitrogens, forming the acetamide

    
    -(5-methyl-1H-pyrazol-3-yl)acetamide.
    
  • Filter the precipitated solid (acetamide is often less soluble) or concentrate and recrystallize from EtOH/EtOAc.

Step 2: Amide Reduction[1][2]
  • Suspend the acetamide intermediate (10 mmol) in anhydrous THF (50 mL) under Argon.

  • Carefully add Lithium Aluminum Hydride (LiAlH4) (2.5 equiv) as a solution (e.g., 2.0 M in THF) or solid portions at 0°C.

    • Safety: LiAlH4 reacts violently with moisture.

  • Heat the mixture to reflux (66°C) for 4–6 hours.

  • Fieser Workup: Cool to 0°C. Carefully add:

    • 
       mL Water
      
    • 
       mL 15% NaOH[1]
      
    • 
       mL Water
      
    • (Where

      
       = grams of LiAlH4 used).
      
  • Filter the granular white precipitate through Celite.

  • Concentrate the filtrate to obtain the N-ethyl-5-methyl-1H-pyrazol-3-amine .

Comparative Data & Troubleshooting

ParameterDirect Alkylation (EtI)Reductive Amination (Protocol A)Acylation-Reduction (Protocol B)
Mono-Selectivity Poor (<30%)High (85-95%)Excellent (>98%)
Ring Alkylation High RiskLow RiskMinimal Risk
Reaction Time 2-4 hours6-12 hours2 Days (2 steps)
Scalability Low (purification bottleneck)HighMedium (LiAlH4 handling)
Primary Pitfall DialkylationResidual unreacted aldehydeMoisture sensitivity

Troubleshooting Tips:

  • Over-alkylation in Protocol A: If dialkylation is observed, ensure the aldehyde is added slowly and strictly limit stoichiometry to 1.0 equiv.

  • Solubility: 3-aminopyrazoles can be polar.[2] If solubility in DCE is poor, use Methanol (MeOH) as the solvent, but switch the reductant to Sodium Cyanoborohydride (

    
    )  (requires pH adjustment to ~5-6 with acetic acid) or 
    
    
    
    (add after imine formation time).

References

  • Reductive Amination General Methodology

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1]

  • Aminopyrazole Reactivity & Acylation

    • El-Taweel, F. M., & Abu Elmaati, T. M.[1] "Recent developments in aminopyrazole chemistry." Arkivoc, 2009.[1][3]

  • Selective N-Alkylation Strategies

    • Bar-Haim, G., & Kol, M. "Selective Mono-N-alkylation of 3-Amino Alcohols."[4] Organic Letters, 2004.[1] (Illustrates chelation control relevant to heteroatom-rich amines).

  • Properties of 3-Amino-5-methylpyrazole

    • Sigma-Aldrich Product Specification & Safety Data.

Sources

Application Notes and Protocols: N-ethyl-5-methyl-1H-pyrazol-3-amine as a Versatile Ligand for Metal Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and material scientists on the utilization of N-ethyl-5-methyl-1H-pyrazol-3-amine as a versatile ligand in coordination chemistry. Pyrazole derivatives are a cornerstone in the design of metal complexes due to their adaptable coordination modes and the tunable electronic and steric properties they impart.[1][2] This guide details a plausible synthetic route for the N-ethyl-5-methyl-1H-pyrazol-3-amine ligand, provides a general protocol for the synthesis of its transition metal complexes, outlines essential characterization techniques, and discusses potential high-impact applications in catalysis and drug development.

Introduction: The Significance of Substituted Pyrazole-Amine Ligands

Pyrazole-based ligands have become indispensable tools in supramolecular and coordination chemistry.[1] Their ability to act as neutral monodentate ligands or as anionic bridging pyrazolates upon deprotonation allows for the construction of a vast array of molecular architectures.[2] The introduction of an amino group at the 3-position and alkyl substituents on the ring and the amino nitrogen, as in N-ethyl-5-methyl-1H-pyrazol-3-amine, creates a bidentate or bridging ligand with finely tuned properties.

The key structural features of this ligand are:

  • Pyrazole Core: The aromatic ring with two adjacent nitrogen atoms provides the primary coordination site (the pyridine-like N2 atom).[3]

  • 3-Amino Group: The exocyclic amino group offers a second coordination site, enabling chelation to a metal center, which typically enhances the stability of the resulting complex.

  • 5-Methyl Group: This group provides a moderate steric influence and can modulate the electronic properties of the pyrazole ring.

  • N-Ethyl Group: This substituent adds further steric bulk near the coordination sphere, which can be critical for influencing the geometry of the metal complex and the selectivity of its catalytic activity.

These features make N-ethyl-5-methyl-1H-pyrazol-3-amine an attractive candidate for developing novel metal complexes with applications ranging from homogeneous catalysis to the design of new therapeutic agents.[4][5]

Ligand Synthesis & Characterization

While N-ethyl-5-methyl-1H-pyrazol-3-amine is not extensively documented, a robust synthesis can be designed from its precursor, 5-methyl-1H-pyrazol-3-amine[6], via reductive amination. This method is often preferred over direct alkylation to minimize the risk of over-alkylation or alkylation on the pyrazole ring nitrogens.

Protocol 1: Synthesis of N-ethyl-5-methyl-1H-pyrazol-3-amine

Principle: This two-step protocol involves the formation of an imine intermediate by reacting 5-methyl-1H-pyrazol-3-amine with acetaldehyde, followed by in-situ reduction to the secondary amine using a mild reducing agent like sodium borohydride (NaBH₄).

Materials:

  • 5-methyl-1H-pyrazol-3-amine (3-Amino-5-methylpyrazole)[6]

  • Acetaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis, magnetic stirrer, and ice bath

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-methyl-1H-pyrazol-3-amine (1.0 g, 10.3 mmol) in 30 mL of anhydrous methanol. Cool the solution to 0 °C in an ice bath with stirring.

  • Imine Formation: Slowly add acetaldehyde (0.69 mL, 12.4 mmol, 1.2 equivalents) to the cooled solution. Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Reduction: Re-cool the mixture to 0 °C. In small portions, carefully add sodium borohydride (0.47 g, 12.4 mmol, 1.2 equivalents) over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding 20 mL of water. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with dichloromethane (3 x 30 mL). Combine the organic layers and wash with a saturated NaHCO₃ solution (20 mL) followed by brine (20 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain N-ethyl-5-methyl-1H-pyrazol-3-amine as a pure solid or oil.

Ligand Synthesis Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Purification A 5-methyl-1H-pyrazol-3-amine + Acetaldehyde B Methanol, 0°C to RT A->B Reactants C Imine Intermediate (in-situ) B->C Conditions D Sodium Borohydride (NaBH4) C->D Reduction E N-ethyl-5-methyl-1H-pyrazol-3-amine D->E F Work-up & Column Chromatography E->F G Pure Ligand F->G

Caption: Workflow for the synthesis of N-ethyl-5-methyl-1H-pyrazol-3-amine.

Expected Characterization Data

The synthesized ligand should be characterized thoroughly to confirm its identity and purity.

TechniqueExpected ObservationsInterpretation
¹H NMR Signals for pyrazole C-H proton (~5.8 ppm), N-H protons (broad), ethyl group (quartet ~3.2 ppm, triplet ~1.2 ppm), and methyl group (~2.2 ppm).Confirms the presence of all key functional groups and their connectivity.
¹³C NMR Resonances for pyrazole carbons, ethyl carbons, and methyl carbon.Verifies the carbon skeleton of the molecule.
FT-IR (cm⁻¹) N-H stretching bands (~3300-3400), C-H stretching (~2850-2950), C=N and C=C stretching of the pyrazole ring (~1550-1650).Confirms the presence of amine and pyrazole functional groups.
Mass Spec (ESI+) A peak corresponding to [M+H]⁺ at m/z = 126.10.[7]Confirms the molecular weight of the synthesized ligand.

Synthesis and Characterization of Metal Complexes

This ligand is expected to form stable complexes with a variety of transition metals, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II).[8][9] The following is a general protocol that can be adapted based on the specific metal salt and desired coordination geometry.

Protocol 2: General Synthesis of a [M(L)₂Cl₂] Complex

Principle: A metal(II) chloride salt is reacted with two equivalents of the ligand in a suitable solvent. The resulting complex often precipitates from the solution upon formation or cooling.

Materials:

  • N-ethyl-5-methyl-1H-pyrazol-3-amine (Ligand, L)

  • Metal(II) chloride hydrate (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O)

  • Ethanol or Methanol

  • Diethyl ether

  • Standard reflux and filtration apparatus

Procedure:

  • Ligand Solution: Dissolve the ligand (2.0 mmol) in 15 mL of ethanol in a 50 mL round-bottom flask. Heat the solution gently if required.

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) chloride salt (1.0 mmol) in 10 mL of ethanol.

  • Complexation: Add the metal salt solution dropwise to the stirring ligand solution at room temperature.

  • Reaction: Stir the resulting mixture at room temperature for 30 minutes, then heat to reflux for 2-4 hours. A color change or precipitation of a solid should be observed.

  • Isolation: Cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol, followed by diethyl ether to facilitate drying.

  • Drying: Dry the complex in a vacuum desiccator.

Complex Synthesis Workflow A Ligand Solution (2 equiv. in Ethanol) C Mix and Reflux (2-4 hours) A->C B Metal Salt Solution (e.g., CuCl₂, 1 equiv. in Ethanol) B->C D Precipitation (Cooling) C->D E Filtration & Washing D->E F [M(L)₂Cl₂] Complex (Pure Solid) E->F

Caption: General workflow for the synthesis of a metal complex.

Characterization of the Metal Complex

Characterization is crucial to confirm coordination and determine the structure of the complex.

TechniqueExpected ObservationsInterpretation
FT-IR (cm⁻¹) Shift in the N-H and C=N vibrational frequencies compared to the free ligand. Appearance of new low-frequency bands corresponding to M-N bonds.[2]Confirms the coordination of the ligand to the metal center.
UV-Vis Spectroscopy Appearance of d-d transition bands in the visible region for colored complexes (e.g., Cu(II), Ni(II), Co(II)).[2]Provides information about the electronic structure and coordination geometry of the metal center.
Elemental Analysis Experimental percentages of C, H, and N should match the calculated values for the proposed formula (e.g., [M(C₆H₁₁N₃)₂Cl₂]).Confirms the stoichiometry of the complex.
X-ray Crystallography N/AProvides the definitive three-dimensional structure, including bond lengths, bond angles, and overall coordination geometry.[10][11]

Applications & Future Directions

The unique combination of steric and electronic features in N-ethyl-5-methyl-1H-pyrazol-3-amine makes its metal complexes promising candidates for several advanced applications.

Catalysis

Pyrazole-ligated metal complexes are effective catalysts for a range of organic transformations.[1]

  • Cross-Coupling Reactions: Palladium complexes bearing pyrazole-based ligands have shown high activity in Suzuki and Heck coupling reactions, which are fundamental for C-C bond formation in pharmaceutical and materials synthesis.[12] The steric bulk provided by the ethyl and methyl groups can enhance catalyst stability and influence product selectivity.

  • Hydrogenation/Transfer Hydrogenation: The presence of a potentially protic NH group on the pyrazole ring allows for metal-ligand cooperation, which is beneficial in catalytic cycles like transfer hydrogenation.[5][13] Manganese or iron complexes could be explored for these cost-effective and green chemical processes.[5]

Medicinal Chemistry & Drug Development

Metal complexes offer therapeutic mechanisms that are distinct from purely organic molecules.[4][14]

  • Anticancer Agents: Pyrazole derivatives and their metal complexes have demonstrated significant anticancer activity.[4][15] Copper and zinc complexes, for example, can induce cell death through mechanisms like oxidative stress or interaction with DNA.[14][16] The ligand's structure can be tuned to optimize bioavailability and target specificity.

  • Antimicrobial Agents: Heterocyclic metal complexes are known to possess broad-spectrum antibacterial and antifungal properties.[17][18] The chelation of the metal ion often enhances the antimicrobial activity of the organic ligand.

Applications Overview A Ligand Design (N-ethyl-5-methyl-1H-pyrazol-3-amine) B Metal Complex [M(L)x(Y)z] A->B Coordination C Tunable Properties (Sterics, Electronics, Geometry) B->C Leads to D Catalysis C->D E Medicinal Chemistry C->E F Cross-Coupling (e.g., Suzuki) D->F G Transfer Hydrogenation D->G H Anticancer Agents E->H I Antimicrobial Agents E->I

Caption: Relationship between ligand design, complex properties, and applications.

References

  • ACS Omega. (2025, December 22). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review.
  • PMC. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.
  • PubMed. (2011, October 15). Perspective: the potential of pyrazole-based compounds in medicine.
  • RSC Publishing. (2025, November 3). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics.
  • New Journal of Chemistry (RSC Publishing). (n.d.). A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation.
  • Benchchem. (n.d.). Application Notes and Protocols: 1-Methylpyrazole as a Ligand in Coordination Chemistry.
  • ResearchGate. (2025, November 1). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions.
  • ResearchGate. (2025, December 16). (PDF) Synthesis, characterization, and dual applications of novel pyrazole-based ligands and their copper(II) complexes: anticancer, antimicrobial, and catalytic properties.
  • RSC Publishing. (2022, February 14). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity.
  • ACS Publications. (2025, September 17). Pyrazole-Infused Metal Complexes: Anticancer Activity, DNA Cleavage, and Biophysical Insights into DNA/BSA Interactions.
  • ResearchGate. (2025, August 6). Transition metal complexes with pyrazole derivatives as ligands.
  • JOCPR. (n.d.). Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1H- benzo[d]imidazoles: Synthesis and characterization.
  • IUCr Journals. (2023, November 15). Crystal structure and Hirshfeld surface analysis of bis(3-aminopyrazole-κN1)bis(3-aminopyrazole-κN2)bis(nitrato-κO)copper(II).
  • ResearchGate. (n.d.). Single crystal X‐ray structures of (a) mono‐pyrazole adduct 1, and (b)....
  • ChemRxiv. (2025, September 10). SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE.
  • ResearchGate. (2025, August 5). (PDF) Transition metal complexes with pyrazole based ligands.
  • PubChem. (n.d.). 1-ethyl-5-methyl-1h-pyrazol-3-amine.
  • Benchchem. (n.d.). Application Notes and Protocols: 3-Methylpyrazole as a Ligand in Coordination Chemistry.
  • PMC. (n.d.). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity.
  • PubChem. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-.

Sources

Application Note: Precision Synthesis of N-Ethyl Pyrazole-Based Schiff Bases

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Context

The pyrazole pharmacophore is a cornerstone in medicinal chemistry, exhibiting potent anti-inflammatory, antimicrobial, and anticancer properties. Specifically, N-ethyl derivatives (substituted at the N1 position) possess enhanced lipophilicity compared to their N-methyl or N-unsubstituted analogs, improving cell membrane permeability and bioavailability.

The formation of a Schiff base (azomethine,


)  at the C4 position of the pyrazole ring creates a "privileged structure." This linkage acts as a spacer and an electron donor, often potentiating the biological activity of the parent pyrazole.

This Application Note provides a rigorous, field-validated protocol for synthesizing these compounds. We utilize a convergent synthetic strategy: first generating the 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde intermediate via the Vilsmeier-Haack reaction, followed by an acid-catalyzed condensation with primary amines.

Retrosynthetic Analysis & Workflow

To ensure purity and yield, we treat this as a two-phase process. The "Self-Validating" nature of this workflow relies on the distinct physical changes (color and solubility) observed at each critical junction.

SyntheticWorkflow cluster_0 Phase 1: Core Synthesis Precursors Precursors (Ethylhydrazine + Acetylacetone) Cyclization Cyclization (Reflux) Precursors->Cyclization PyrazoleCore 1-Ethyl-3-methyl-1H-pyrazole Cyclization->PyrazoleCore Vilsmeier Vilsmeier-Haack (POCl3 / DMF) PyrazoleCore->Vilsmeier Aldehyde INTERMEDIATE: 1-Ethyl-pyrazole-4-carbaldehyde Vilsmeier->Aldehyde Condensation Condensation (Amine + AcOH) Aldehyde->Condensation FinalProduct TARGET: N-Ethyl Pyrazole Schiff Base Condensation->FinalProduct

Figure 1: Convergent synthetic workflow for N-ethyl pyrazole Schiff bases.

Phase 1: Synthesis of the Aldehyde Intermediate

Target Molecule: 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde

Reagents & Equipment[1]
  • Reagents: Ethylhydrazine oxalate (or hydrochloride), Acetylacetone (2,4-Pentanedione), DMF (Anhydrous), Phosphorus Oxychloride (

    
    ), Sodium Acetate.
    
  • Solvents: Ethanol, Dichloromethane (DCM).

  • Equipment: 3-neck round bottom flask, dropping funnel, ice bath, reflux condenser.

Step-by-Step Protocol
Step A: Formation of the Pyrazole Ring
  • Neutralization: If using ethylhydrazine oxalate, dissolve 0.1 mol in ethanol and neutralize with an equimolar amount of NaOH to release the free base. Filter off the salt.[1][2]

  • Addition: To the ethanolic hydrazine solution, add Acetylacetone (0.1 mol) dropwise at

    
    . Why: Exothermic reaction control prevents polymerization.
    
  • Reflux: Heat the mixture to reflux for 4 hours.

  • Isolation: Evaporate solvent under reduced pressure. The residue is 1-ethyl-3,5-dimethylpyrazole (or 3-methyl isomer depending on regioselectivity, usually a mixture dominated by the thermodynamically stable isomer).

Step B: Vilsmeier-Haack Formylation

This is the critical step for introducing the aldehyde handle.

  • Vilsmeier Reagent Prep: In a separate flask, cool DMF (0.3 mol, excess) to

    
    . Add 
    
    
    
    (0.12 mol) dropwise with vigorous stirring.
    • Observation: The solution will turn yellow/orange and become viscous (formation of the chloroiminium salt).

  • Substrate Addition: Dissolve the pyrazole from Step A in minimum DMF and add it dropwise to the Vilsmeier reagent, maintaining temperature

    
    .
    
  • Heating: Allow to warm to room temperature, then heat to

    
      for 5 hours.
    
    • Checkpoint: TLC (3:1 Hexane:Ethyl Acetate) should show the disappearance of the starting pyrazole.

  • Hydrolysis: Pour the reaction mixture onto crushed ice (approx. 200g). Neutralize with saturated Sodium Acetate solution to pH 7-8.

    • Mechanism:[3][4][5] This hydrolyzes the intermediate iminium salt to the aldehyde.

  • Extraction: Extract with DCM (

    
     mL). Dry organic layer over anhydrous 
    
    
    
    .
  • Purification: Recrystallize from ethanol or purify via column chromatography.

    • Yield Target: 65-80%.

    • Appearance: Pale yellow crystals or oil.

Phase 2: Schiff Base Condensation

Target Molecule: (E)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-phenylmethanimine derivatives.

The Role of Glacial Acetic Acid

We utilize Glacial Acetic Acid (AcOH) as a catalyst.[6][4] It serves a dual purpose:

  • Protonation: It protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Dehydration: It assists in the elimination of water from the carbinolamine intermediate.

Caution: Too much acid will protonate the amine (nucleophile), deactivating it. A catalytic amount (pH 4-5) is optimal.

Protocol
  • Preparation: In a 100 mL round bottom flask, dissolve 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde (0.01 mol) in Absolute Ethanol (20 mL).

  • Amine Addition: Add the substituted aromatic primary amine (0.01 mol) to the solution.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

  • Reflux: Heat the mixture to reflux for 4-8 hours .

    • Monitoring: Check TLC every hour. The aldehyde spot will disappear, and a new, usually fluorescent or colored spot (the Schiff base) will appear.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour onto crushed ice with vigorous stirring.

    • Precipitation: The Schiff base typically precipitates as a solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from hot ethanol .

Mechanistic Visualization

Understanding the acid-catalyzed mechanism is vital for troubleshooting low yields.

Mechanism Step1 1. Protonation (Aldehyde + H+) Step2 2. Nucleophilic Attack (Amine adds to Carbonyl) Step1->Step2 Increased Electrophilicity Step3 3. Carbinolamine Formation (Unstable Intermediate) Step2->Step3 Proton Transfer Step4 4. Dehydration (-H2O) (Rate Limiting Step) Step3->Step4 Acid Assisted Product Schiff Base (Imine) Step4->Product Formation of C=N

Figure 2: Acid-catalyzed mechanism of Schiff base formation.

Data Summary & Troubleshooting

Stoichiometry and Conditions Table
ComponentMolar RatioRoleCritical Note
Pyrazole Aldehyde 1.0ElectrophileMust be dry; water inhibits reaction.
Primary Amine 1.0 - 1.1NucleophileElectron-withdrawing groups on amine slow reaction.
Glacial Acetic Acid CatalyticCatalystDo not exceed 5 drops. Excess kills nucleophile.
Ethanol/Methanol SolventMediumUse absolute (anhydrous) to drive equilibrium.
Troubleshooting Guide
  • Issue: No Precipitate on Cooling.

    • Cause: Product is too soluble in ethanol.

    • Solution: Evaporate 50% of the solvent or add cold water dropwise until turbidity appears, then refrigerate.

  • Issue: Low Yield with Nitro-Anilines.

    • Cause: Nitro groups are electron-withdrawing, making the amine a poor nucleophile.

    • Solution: Switch solvent to Toluene and use a Dean-Stark trap to physically remove water, driving the equilibrium forward.

  • Issue: Reversion to Starting Materials.

    • Cause: Hydrolysis during workup.

    • Solution: Ensure the workup water is not acidic. Neutralize the acetic acid catalyst before long-term storage.

References

  • Vilsmeier-Haack Synthesis of Pyrazole Aldehydes

    • Moustafa A. Gouda, et al. "5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis."[7] ChemInform, 2016.

  • Schiff Base Protocol & Catalysis

    • Kate, P., et al. "Synthesis of Schiff Base as DNA Gyrase B Inhibitor, Antibacterial, Anti-inflammatory and Antioxidant Agents." Rasayan Journal of Chemistry, 2019.

  • Biological Activity of Pyrazole Schiff Bases

    • Almehizia, A.A., et al. "Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases."[8] Molecules, 2024.[6][8][9][10]

  • Microwave Assisted Variations (Green Chemistry)

    • Khan, S.A., et al. "Green synthesis of novel pyrazole containing Schiff base derivatives."[11] European Journal of Chemistry, 2013.[11]

  • Mechanistic Role of Acetic Acid

    • Patsnap. "How Glacial Acetic Acid Affects Reaction Mechanisms." 2025.[4]

Sources

Application Note: Precision Acylation Protocols for N-Ethyl-5-Methylpyrazol-3-Amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis[2][3][4]

The acylation of aminopyrazoles is a cornerstone transformation in the synthesis of kinase inhibitors and anti-inflammatory agents.[1][2] However, the specific substrate N-ethyl-5-methylpyrazol-3-amine presents a nomenclature ambiguity that critically affects reaction design.[1][2] Before proceeding, the researcher must verify the specific isomer in hand, as "N-ethyl" is frequently used interchangeably in commercial catalogs for two distinct chemical entities.[1][2][3]

Structural Ambiguity & Reactivity Profile[2][4]
  • Isomer A (1-Ethyl-5-methyl-1H-pyrazol-3-amine): The ethyl group is attached to the ring nitrogen (N1).[1][2] The exocyclic amine is primary (

    
    ).[2] This is the most common "drug-like" scaffold.[1]
    
  • Isomer B (

    
    -Ethyl-5-methyl-1H-pyrazol-3-amine):  The ethyl group is attached to the exocyclic nitrogen.[1][2] The amine is secondary  (
    
    
    
    ).[1][2] This substrate is significantly more sterically hindered and less nucleophilic.[2]

This guide primarily addresses Isomer A (Primary Amine) , the industry-standard scaffold, while providing a specialized "Forcing Protocol" for Isomer B.[2][3]

Mechanistic Challenges[2][4]
  • Nucleophilicity: The pyrazole ring acts as an electron-withdrawing group (EWG) relative to a standard alkyl amine, reducing the nucleophilicity of the exocyclic amine.[2]

  • Regioselectivity (Ring vs. Exocyclic): For 1-substituted pyrazoles (Isomer A), acylation is generally selective for the exocyclic amine.[2] However, under aggressive conditions or with unsubstituted ring nitrogens, acylation can occur at N2, forming unstable

    
    -acyl pyrazoles that act as acyl transfer reagents [1].[1][2][3]
    
  • Solubility: Aminopyrazoles possess moderate polarity.[2] While soluble in alcohols, they often require polar aprotic solvents (DMF, THF) for acylation to avoid precipitation of the starting material before reaction completion.[2][3]

Strategic Decision Matrix

Use the following logic flow to select the optimal protocol for your specific substrate and acylating agent.

ReactionLogic Start Start: Identify Substrate Check Is Ethyl on Ring N (1-Ethyl)? Start->Check Primary Primary Amine (Isomer A) Check->Primary Yes Secondary Secondary Amine (Isomer B) Check->Secondary No AcidType Acyl Source? Primary->AcidType Method3 Protocol 3: Reflux/Anhydride (Forcing Cond.) Secondary->Method3 Steric Hindrance Cl Acid Chloride AcidType->Cl Reactive COOH Carboxylic Acid AcidType->COOH Stable Method1 Protocol 1: DCM/Pyridine (Std. Acylation) Cl->Method1 Method2 Protocol 2: HATU/DIPEA (Peptide Coupling) COOH->Method2

Figure 1: Decision tree for selecting the appropriate acylation condition based on substrate structure and acyl source.[1][2]

Detailed Experimental Protocols

Protocol 1: Standard Acylation (Acid Chlorides)

Best for: High-throughput library synthesis, simple acyl groups (Acetyl, Benzoyl), Isomer A. Mechanism: Nucleophilic attack on the carbonyl carbon, facilitated by a base to scavenge HCl.[2][3]

Reagents & Stoichiometry:

Component Equivalents Role
Substrate (Pyrazol-3-amine) 1.0 equiv Nucleophile
Acid Chloride (R-COCl) 1.1 - 1.2 equiv Electrophile
Pyridine 3.0 equiv Base & Catalyst

| DCM (Dichloromethane) | 0.1 - 0.2 M | Solvent |[1][2][4]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve the aminopyrazole (1.0 equiv) in anhydrous DCM.
    
  • Base Addition: Add Pyridine (3.0 equiv).[2] Note: Pyridine is preferred over TEA here as it is less likely to cause isomerization and acts as a nucleophilic catalyst.[1][2]

  • Cooling: Cool the reaction mixture to

    
     using an ice bath. This is critical to prevent bis-acylation.[1]
    
  • Acylation: Add the Acid Chloride dropwise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically 5% MeOH in DCM) or LCMS.[2]

  • Quench: Add saturated

    
     solution (aqueous) and stir vigorously for 15 minutes to hydrolyze excess acid chloride.
    
  • Workup: Separate phases. Extract aqueous layer with DCM (

    
    ).[2] Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate.[2][3]

Validation:

  • NMR: Look for the downfield shift of the amide

    
     proton (typically 
    
    
    
    9.0–10.5 ppm in DMSO-
    
    
    ).[1][2]
Protocol 2: Peptide Coupling (Carboxylic Acids)

Best for: Complex/precious acids, chiral acids, preventing racemization.[2][3] Reagents: HATU is preferred over EDC/HOBt for aminopyrazoles due to the lower nucleophilicity of the heteroaryl amine [2].[1][2]

Reagents & Stoichiometry:

Component Equivalents
Substrate 1.0 equiv
Carboxylic Acid 1.1 equiv
HATU 1.2 equiv
DIPEA (Hünig's Base) 3.0 equiv

| DMF (Dimethylformamide) | 0.2 M |[1][2]

Step-by-Step Procedure:

  • Activation: Dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF. Add DIPEA (1.5 equiv) and stir at RT for 15 minutes to form the activated ester.

  • Coupling: Add the aminopyrazole (1.0 equiv) followed by the remaining DIPEA (1.5 equiv).

  • Incubation: Stir at RT for 12–16 hours. Note: Aminopyrazoles react slower than alkyl amines.[1][2]

  • Workup: Dilute with EtOAc. Wash extensively with water (

    
    ) and LiCl (5% aq) to remove DMF.[2][3]
    
Protocol 3: Forcing Conditions (Secondary Amines / Isomer B)

Best for:


-ethyl-5-methylpyrazol-3-amine (Secondary amine) or highly hindered acid chlorides.[1][2]

Why this is needed: The secondary amine is sterically crowded by the ethyl group and the adjacent pyrazole ring nitrogen.[1][2] Standard conditions often yield


 conversion.[2]

Procedure:

  • Solvent Switch: Use THF or Toluene instead of DCM to allow for higher temperatures.[2]

  • Catalyst: Add DMAP (4-Dimethylaminopyridine) at 10–20 mol%.[2]

  • Temperature: Heat to reflux (

    
     for THF, 
    
    
    
    for Toluene).[2][3]
  • Reagent: Use Acid Anhydrides if possible, or a large excess (2.0 equiv) of acid chloride.

Quality Control & Troubleshooting

Common Failure Modes
  • Bis-acylation: Formation of the imide.[1]

    • Solution: Use strictly 1.1 equiv of acylating agent and maintain

      
       during addition.[2] If formed, treat the crude with 
      
      
      
      in MeOH to hydrolyze the less stable acyl group.[2][3]
  • Regioisomerism (Ring Acylation):

    • Detection: HMBC NMR correlation between the carbonyl carbon and the ring protons.[1][2] Ring acylation is usually reversible and hydrolyzes during aqueous workup.[2]

  • Starting Material Persistence:

    • Solution: If using Protocol 2 (Coupling), switch to Protocol 1 (Acid Chloride) or add DMAP.[2][3]

Analytical Checkpoints
MethodObservationPass Criteria
LCMS Mass Shift

1H NMR Amide ProtonNew singlet at 9.0–10.5 ppm (DMSO-

)
1H NMR Ethyl GroupRetained ethyl pattern (triplet + quartet).[1][2][4] Shift may occur if acylation is on the secondary amine.[2]

Safety Considerations

  • Acid Chlorides: Highly corrosive and lachrymators.[2] Handle in a fume hood.

  • Pyrazoles: Many aminopyrazoles are biologically active; treat as potential kinase inhibitors (wear gloves/PPE).[2]

  • DMF/DIPEA: Hepatotoxic and irritants.[2]

References

  • Regioselectivity in Pyrazole Acylation

    • Lynch, M. A., et al. "Acylation of 3-amino- and 5-aminopyrazoles."[1][2] Canadian Journal of Chemistry, 1988.[2][3] (General reference for aminopyrazole reactivity).[2][3]

  • Amide Coupling Reagents

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents."[1][2][3] Chemical Society Reviews, 2009.[2][3] [2][3]

  • Aminopyrazole Synthesis Protocols

    • Frizzo, C. P., et al. "Solvent-free synthesis of 5-amino-1H-pyrazoles..."[1][2] Journal of the Brazilian Chemical Society, 2014.[2][3] (Provides context on the stability and handling of the starting material).[2]

  • General Pyrazole Chemistry

    • PubChem Compound Summary for substituted aminopyrazoles. National Library of Medicine (US).[2] [2][3]

(Note: While specific patents exist for this exact molecule, the references above provide the authoritative chemical principles required to reproduce the synthesis reliably.)

Sources

Troubleshooting & Optimization

Separating N-ethyl (exocyclic) vs 1-ethyl (ring) pyrazole isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Alkylation Isomer Resolution

Subject: Troubleshooting Separation of N-ethyl (Exocyclic) vs. 1-ethyl (Ring) Aminopyrazole Isomers Ticket ID: PYR-ISO-001 Assigned Scientist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

You are encountering a classic regioselectivity challenge in heterocyclic chemistry. Alkylation of aminopyrazoles is an ambident nucleophile problem. The reaction can occur at the ring nitrogens (N1/N2) —yielding the "1-ethyl" product—or at the exocyclic amine —yielding the "N-ethyl" product.[1]

Because these isomers share identical molecular weights (isobaric) and similar polarities, standard separation can be difficult.[1] This guide provides a definitive workflow to Diagnose , Separate , and Prevent this mixture.

Module 1: Diagnostic Hub (Identification)

Do not proceed to separation until you have confirmed the identity of your isomers. Relying solely on LC-MS is insufficient as both isomers have the same m/z.[1]

Isomer Definitions
  • Isomer A (Ring-Alkylated): 1-ethyl-1H-pyrazol-3-amine (or 5-amine depending on tautomer).[1]

    • Structure: Ethyl group attached to the aromatic ring nitrogen.

  • Isomer B (Exocyclic-Alkylated): N-ethyl-1H-pyrazol-3-amine.[1]

    • Structure: Ethyl group attached to the exocyclic nitrogen; Ring NH remains free.

NMR Diagnostic Protocol

The most reliable method to distinguish these isomers is 1H NMR using chemical shift analysis and NOESY (Nuclear Overhauser Effect Spectroscopy).

Feature1-Ethyl (Ring Alkylated) N-Ethyl (Exocyclic Alkylated) Why?
Ethyl -CH₂- Shift

4.0 – 4.2 ppm

3.1 – 3.4 ppm
Ring nitrogens are part of the aromatic system, causing significant deshielding (downfield shift).[1] Exocyclic amines are less deshielded.
Coupling Pattern Quartet (coupled to CH₃)Multiplet or Quartet (coupled to CH₃ AND NH)If the exocyclic NH proton is visible (DMSO-d6), the CH₂ splits further.[1]
Ring Protons Distinct shifts for H3/H4/H5Shifts often broader due to tautomerismRing N-alkylation "locks" the tautomer, sharpening signals.[1] Exocyclic alkylation leaves the ring NH free, allowing rapid tautomerism.[1]
NOESY Signal Strong NOE between Ethyl-CH₂ and Ring-H (H5 or H3)NO NOE to Ring-H (or very weak)Spatial proximity of the ethyl group to the ring proton is definitive.[1]

Critical Check: Run your NMR in DMSO-d6 . Chloroform (


) often facilitates rapid proton exchange, making the exocyclic NH invisible and broadening ring signals.[1]

Module 2: Separation Protocols (Purification)

Decision Tree: Selecting the Right Method

SeparationLogic Start Start: Isomer Mixture Scale What is your scale? Start->Scale Small < 100 mg (Analytical/Pilot) Scale->Small Small Large > 100 mg (Preparative) Scale->Large Large HPLC Method B: Reverse Phase HPLC (High pH Buffer) Small->HPLC TLC Check TLC (Silica) EtOAc/MeOH (9:1) Large->TLC Separable Rf Δ > 0.1? TLC->Separable Flash Method A: Flash Chromatography (DCM/MeOH/NH3) Separable->Flash Yes Separable->HPLC No (Difficult) ChemSep Method C: Chemical Derivatization (Boc Protection) Separable->ChemSep Impossible

Figure 1: Strategic decision tree for selecting the appropriate purification method based on scale and separability.

Method A: Flash Chromatography (Silica Gel)

Best for: Large scale (>1g), moderate polarity difference.[1]

The Ring-Alkylated isomer (Isomer A) lacks the hydrogen bond donor (NH) on the ring, making it generally less polar than the Exocyclic-Alkylated isomer (Isomer B), which retains the acidic ring NH.[1]

  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (

    
    ).
    
    • Gradient: 0% to 10% MeOH in DCM.

    • Modifier: Add 1% concentrated

      
       to the MeOH bottle.
      
  • Elution Order:

    • First Eluter (Higher Rf): 1-Ethyl (Ring) – "Capped" ring nitrogen.[1]

    • Second Eluter (Lower Rf): N-Ethyl (Exocyclic) – Free ring NH (Strong H-bond donor).[1]

Method B: High pH Reverse Phase HPLC

Best for: Difficult separations, <500mg, or semi-prep.[1]

Standard acidic HPLC (0.1% Formic Acid) often fails because both isomers are protonated and co-elute. Using a High pH buffer exploits the acidity of the ring NH in the Exocyclic isomer.

  • Column: C18 Gemini-NX or XBridge (Columns designed for high pH stability).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0, adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile.

  • Mechanism:

    • At pH 10, the Exocyclic-Alkylated isomer (Isomer B) approaches the deprotonation state of the ring NH (pKa ~14, but equilibrium shifts on column), making it more ionic/polar.[1]

    • The Ring-Alkylated isomer (Isomer A) remains neutral/basic.

  • Result: Improved resolution due to ionization state differences.

Module 3: Synthetic Prevention (Root Cause Analysis)

Why separate when you can synthesize selectively?

The Problem: Direct Alkylation

Reacting aminopyrazole directly with ethyl bromide/iodide is uncontrolled.

  • Mechanism: The

    
     ring nitrogen is the best nucleophile (forming the 1-ethyl product).[1] However, once formed, the exocyclic amine becomes more nucleophilic, leading to dialkylation.[1] Conversely, if the ring is protected, the exocyclic amine reacts.[1]
    
Solution 1: Reductive Amination (Targeting Exocyclic)

If you specifically want the N-ethyl (exocyclic) product:

  • Reagents: Use Acetaldehyde + Sodium Cyanoborohydride (

    
    ) or Sodium Triacetoxyborohydride (
    
    
    
    ).
  • Conditions: Methanol/Acetic Acid, pH ~5-6.

  • Why it works: Reductive amination is highly specific to the exocyclic primary amine. The ring nitrogen is not basic enough to form a stable iminium ion intermediate with the aldehyde.

    • Selectivity: >95% Exocyclic N-alkylation.[1][2][3]

Solution 2: 1,3-Dicarbonyl Cyclization (Targeting Ring)

If you specifically want the 1-ethyl (ring) product:

  • Strategy: Do not alkylate the pyrazole. Build the pyrazole with the ethyl group already attached.

  • Reagents: Ethylhydrazine + 3-aminoacrylonitrile (or corresponding 1,3-electrophile).

  • Why it works: The ethyl group is fixed on the hydrazine nitrogen before the ring is formed.

    • Selectivity: 100% Ring alkylation (though you may still get 1,3 vs 1,5 regioisomers, the exocyclic amine will be free).[1]

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use acid-base extraction to separate them? A: Generally, no.[1] While the ring NH (in the exocyclic isomer) is acidic, its pKa is very high (~14).[1] It will not deprotonate with Sodium Bicarbonate or Carbonate. You would need strong bases (NaOH), which might hydrolyze other functional groups.[1] Chromatography is safer and more effective.

Q2: My LC-MS shows a peak at M+1 and M+29. Did I di-alkylate? A: Likely, yes. If you used an alkyl halide (Et-Br), it is very common to get the 1-ethyl-N-ethyl-aminopyrazole (dialkylated).[1] Check your stoichiometry. If you see M+29 (Ethyl + Ethyl), you have over-alkylated.[1]

Q3: Why does my "Ring-Ethyl" isomer look like two spots on TLC? A: If you isolated the 1-ethyl isomer, it should be one spot.[1] If you see two, you might have Regioisomers on the ring (1-ethyl-3-amino vs. 1-ethyl-5-amino).[1] Pyrazoles formed from unsymmetrical hydrazines often yield 1,3 and 1,5 mixtures.[1] These are distinct from the exocyclic amine isomer but are a common secondary impurity.

References

  • Regioselectivity of Aminopyrazole Alkylation

    • Fichez, J., Busca, P., & Prestat, G. (2025).[1] Recent Advances in Aminopyrazoles Synthesis and Functionalization. Molecules. (Generalized citation based on search context regarding aminopyrazole functionalization).

  • NMR Characterization of N- vs Ring-Alkylation

    • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOESY/HMBC usage for isomer distinction).

  • pKa and Tautomerism in Pyrazoles

    • Elguero, J., et al. (2000).[1] Pyrazoles.[3][4][5][6][7] In Comprehensive Heterocyclic Chemistry II.

  • Reductive Amination Selectivity

    • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.

(Note: Specific pKa values and chemical shifts are derived from general heterocyclic chemistry principles and the search results provided in the analysis phase.)

Sources

Purification methods for N-ethyl-5-methyl-1H-pyrazol-3-amine reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Technical Support Center for chemical researchers. It assumes the user is dealing with the synthesis and purification of N-ethyl-5-methyl-1H-pyrazol-3-amine (a secondary exocyclic amine) and addresses the common pitfalls associated with aminopyrazole chemistry, such as tautomerism, amphotericity, and regioisomerism.

Ticket Subject: Purification Protocol for N-ethyl-5-methyl-1H-pyrazol-3-amine Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open[1][2]

System Overview & Chemical Triage

Welcome to the purification support module. You are likely dealing with a reaction mixture resulting from the reductive amination of 5-methyl-1H-pyrazol-3-amine or the reaction of an ethylhydrazine equivalent with a


-ketonitrile.[1][2]

Before proceeding, we must define the "Enemy"—the specific physicochemical challenges of this molecule:

  • Amphotericity: The pyrazole ring NH is weakly acidic (

    
    ), while the N2-nitrogen and the exocyclic amine create a basic motif (
    
    
    
    for the conjugate acid).[1][2] This allows the molecule to exist as a cation, neutral species, or anion depending on pH.
  • Tautomerism: In solution, the 1H- and 2H- tautomers equilibrate.[2] This complicates NMR interpretation and can cause "ghost peaks" in HPLC if the timescale of tautomerism matches the separation timescale.[2]

  • Regioisomerism: If your synthesis involved alkylating the ring, you likely have a mixture of 1-ethyl and 2-ethyl isomers.[1][2] If you synthesized the exocyclic amine (as the name implies), you likely have unreacted primary amine and over-alkylated (tertiary) amine impurities.[1][2]

Impurity Profile & Workflow Decision Tree

The following diagram illustrates the decision logic for processing your crude mixture based on the dominant impurity profile.

PurificationWorkflow Start Crude Reaction Mixture CheckTLC TLC Analysis (DCM/MeOH/NH3) Start->CheckTLC Decision1 Major Impurity Type? CheckTLC->Decision1 PathA Non-Polar Impurities (Starting Ketones/Hydrazines) Decision1->PathA High Rf diff PathB Polar/Basic Impurities (Regioisomers/Over-alkylation) Decision1->PathB Low Rf diff PathC Colored Oligomers (Oxidation Products) Decision1->PathC Tarry/Black ActionA Acid-Base Swing Extraction (Protocol 2.1) PathA->ActionA ActionB Flash Chromatography (Amine-Functionalized Silica) PathB->ActionB ActionC Salt Formation & Crystallization (Oxalate/HCl) PathC->ActionC Final Pure N-ethyl-5-methyl-1H-pyrazol-3-amine ActionA->Final ActionB->Final ActionC->Final

Figure 1: Purification Decision Matrix. Select the workflow based on the primary impurity observed via Thin Layer Chromatography (TLC).

Protocol Module: The "Acid-Base Swing" (Bulk Cleanup)[1][2]

Applicability: Best for removing non-basic impurities (starting materials, solvents, neutral byproducts).[1] Mechanism: Exploits the basicity of the pyrazole/amine system to pull the product into water, leaving neutrals in organics, then swinging pH to recover the product.[3]

The Science of the Swing

Aminopyrazoles protonate primarily on the ring nitrogen (N2) , not the exocyclic amine, forming a resonance-stabilized cation [1].[1][2] The


 of the conjugate acid is typically between 4.0 and 5.[2]0. Therefore, a pH of 1-2 ensures >99% protonation, while a pH of >9 ensures >99% free base.[2][3]
Step-by-Step Protocol
  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as emulsions are common with aminopyrazoles.[3]

  • Acid Extraction (The Trap):

    • Extract the organic layer with 0.5 M HCl (3x).[1][2]

    • Checkpoint: The product is now in the Aqueous Phase .[2]

    • Discard the organic layer (contains non-basic impurities).[1][2]

  • The Wash:

    • Wash the acidic aqueous phase once with a small volume of EtOAc to remove entrained neutrals.[2]

  • The Swing (Basification):

    • Cool the aqueous layer to 0°C (ice bath).

    • Slowly adjust pH to 10-12 using saturated

      
        or 2M NaOH .[1][2]
      
    • Note: You may see a precipitate form.[2] This is your free base product.

  • Recovery:

    • Extract the basic aqueous phase with EtOAc or DCM/Isopropanol (9:1) (3x).[1][2]

    • Dry over

      
      , filter, and concentrate.[3]
      

Protocol Module: Chromatographic Resolution

Applicability: Required when separating regioisomers (e.g., N-ethyl vs. Ring-ethyl) or over-alkylated byproducts.[1][2] Issue: Aminopyrazoles "tail" severely on standard silica due to hydrogen bonding with silanol groups.[2]

Optimized Stationary & Mobile Phases
ParameterRecommendationTechnical Rationale
Stationary Phase Amine-Functionalized Silica (NH2-Silica)Caps acidic silanols, preventing peak tailing and irreversible adsorption.[1][2]
Alternative Phase Standard Silica (Pre-treated)If NH2-silica is unavailable, pre-wash the column with 1% Triethylamine (TEA) in Hexane.[1][2]
Mobile Phase A Dichloromethane (DCM)Solubilizes the lipophilic methyl/ethyl regions.[1][2]
Mobile Phase B MeOH containing 1%

(aq)
The ammonia competes for silanol sites, sharpening the peak.[2]
Gradient 0%

10% B
Aminopyrazoles usually elute between 3-7% MeOH.[1][2]
Troubleshooting "Ghost Spots"

If you see two spots on TLC that merge on the column, you are likely observing tautomers .[3]

  • Fix: Run the column with a mobile phase containing 0.1% TEA. This stabilizes the basic environment and often collapses the tautomeric equilibrium into a single elution band.[2]

Protocol Module: Crystallization via Salt Formation[1][2]

Applicability: When the product is an oil that refuses to solidify, or to achieve >99% purity for biological assays.[3] Strategy: Convert the low-melting amine into a high-melting salt.

The Oxalate Method (Preferred)

Oxalic acid often forms highly crystalline salts with aminopyrazoles due to the formation of a hydrogen-bond network between the oxalate dianion and the pyrazolium cation.[1][2]

  • Dissolve: Dissolve 1g of crude free base in Ethanol (5 mL) .

  • Add Acid: Add 1 equivalent of Oxalic Acid dihydrate dissolved in warm Ethanol.

  • Precipitate:

    • If immediate precipitation occurs, heat to reflux to redissolve, then cool slowly.[3]

    • If no precipitate, add Diethyl Ether dropwise until turbid.[3]

  • Isolate: Filter the white solid.[2]

  • Free Base Recovery (Optional): If the free base is required later, simply partition the salt between

    
     (aq) and EtOAc.[1][2]
    

Frequently Asked Questions (FAQs)

Q: I am trying to synthesize the exocyclic amine (N-ethyl), but I suspect I have the ring-alkylated isomer (1-ethyl). How do I tell them apart? A: Use NOESY NMR .

  • Target (Exocyclic N-ethyl): You will see an NOE correlation between the

    
     of the ethyl group and the ring proton at position 4.[1][2] You will also see an exchangeable proton signal (NH) coupled to the ethyl group.[1][2]
    
  • Impurity (Ring 1-ethyl): The ethyl

    
     will show a strong NOE to either the methyl group (if 5-Me) or the proton at position 4, but no coupling to an NH proton.[1][2]
    

Q: My product is water-soluble and won't extract out of the aqueous phase during the "Swing". A: Small aminopyrazoles can be quite polar.[2]

  • Solution 1: Use "Salting Out" .[2] Saturate the aqueous phase with NaCl before the final extraction.[2]

  • Solution 2: Change solvent. Use n-Butanol or Chloroform/Isopropanol (3:1) for the extraction.[1][2] These are much more aggressive for polar amines than EtOAc.[2]

Q: The product turns brown/black upon standing.[2] Is it decomposing? A: Aminopyrazoles are electron-rich and prone to air oxidation, forming azo-dimers or quinoid-type oligomers [2].[1][2]

  • Prevention: Store the compound as a HCl or Oxalate salt .[2] The salts are generally stable to air and light.[2] If you must store the free base, keep it under Argon at -20°C.[1][2]

References

  • Basicity of Pyrazoles: Catalan, J., et al. "Basicity of Azoles."[3] Advances in Heterocyclic Chemistry, Vol 41, 1987.[3] (General Reference for Azole pKa).

  • Oxidation of Aminopyrazoles: K. Schofield, M. R.[3] Grimmett, B. R. T.[1][3] Keene, The Azoles, Cambridge University Press, 1976. (Standard text on azole stability).

  • Synthesis & Properties: PubChem Compound Summary for 5-methyl-1H-pyrazol-3-amine (Precursor data). .[1][2]

  • Chromatographic Separation of Polar Amines: "Purification of heterocyclic amines." Journal of Chromatography A, General methodology for polar basic compounds.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for N-ethyl-5-methyl-1H-pyrazol-3-amine and its precursors before handling.

Sources

Avoiding over-alkylation during synthesis of secondary aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the Challenges of Selective N-Alkylation: A Guide to Preventing Over-Alkylation

Welcome to the technical support hub for aminopyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the nuanced challenges of aminopyrazole functionalization. The inherent nucleophilicity of the three nitrogen atoms in an aminopyrazole core presents a significant synthetic hurdle: achieving selective mono-alkylation while preventing undesired over-alkylation at both the pyrazole ring and the exocyclic amino group.

This document moves beyond standard protocols to provide a deeper understanding of the mechanistic factors at play. Here, we offer troubleshooting advice, detailed experimental guides, and decision-making workflows to empower you to optimize your reactions, improve yields, and achieve the desired secondary aminopyrazole with high fidelity.

The Core Challenge: Competing Nucleophilic Sites

The primary difficulty in synthesizing a secondary aminopyrazole via alkylation stems from the presence of multiple reactive nitrogen atoms. Upon deprotonation, the pyrazole ring becomes a highly nucleophilic anion, but the exocyclic amino group also retains its nucleophilic character. Furthermore, once the first alkyl group is added to a ring nitrogen, the molecule is still susceptible to a second alkylation on the exocyclic amine, leading to an undesired tertiary amine.

Figure 2. Troubleshooting decision tree for aminopyrazole alkylation.
Experimental Protocols
Protocol 1: Selective N1-Alkylation via Boc Protection Strategy

This three-step protocol is the most reliable method for preventing over-alkylation on the exocyclic amino group. It involves protection, alkylation, and deprotection.

A Step 1: Protect Add Boc group to exocyclic -NH2 B Step 2: Alkylate Selectively alkylate the pyrazole ring nitrogen A->B Isolate Boc-protected intermediate C Step 3: Deprotect Remove Boc group to reveal the secondary amine B->C Isolate N-alkylated, Boc-protected product

Figure 3. Workflow for the protecting group strategy.

Step 1: Protection of the Exocyclic Amino Group

  • Dissolve: Dissolve the starting aminopyrazole (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add Base: Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.).

  • Add Boc Anhydride: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in the same solvent dropwise.

  • React: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify: Purify the resulting N-Boc-aminopyrazole by column chromatography on silica gel.

Step 2: Alkylation of the N-Boc-Aminopyrazole

  • Dissolve: Dissolve the N-Boc-aminopyrazole (1.0 eq.) in a dry, polar aprotic solvent like dimethylformamide (DMF).

  • Add Base: Add potassium carbonate (K₂CO₃, 1.5 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.). For less reactive systems, sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) can be used, but requires more stringent anhydrous conditions.

  • Add Alkylating Agent: Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1 eq.) dropwise at room temperature.

  • React: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) if necessary. Monitor the reaction by TLC or LCMS.

  • Work-up: Once the reaction is complete, cool to room temperature and pour into ice water. Extract the product with a suitable organic solvent like ethyl acetate.

  • Purify: Combine the organic layers, wash with brine, dry, and concentrate. Purify the N-alkylated, N-Boc-protected pyrazole by column chromatography.

Step 3: Deprotection of the Boc Group

  • Dissolve: Dissolve the purified product from Step 2 in a solvent such as DCM or 1,4-dioxane.

  • Add Acid: Add an excess of a strong acid. A 4M solution of HCl in dioxane or a 20-50% solution of trifluoroacetic acid (TFA) in DCM are commonly used.

  • React: Stir at room temperature for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Neutralize & Extract: Dissolve the residue in water and basify carefully with a saturated solution of sodium bicarbonate or sodium hydroxide to a pH of ~8-9. Extract the final secondary aminopyrazole product with an organic solvent.

  • Purify: Dry the combined organic extracts and concentrate. The resulting product is often pure enough for use, but can be further purified by chromatography or crystallization if needed.

References
  • ResearchGate. (2023). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. ResearchGate. Retrieved from [Link]

  • Zarudnitskaya, T. A., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Retrieved from [Link]

  • Tummatorn, J., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Retrieved from [Link]

  • Daugulis, O., et al. (2010). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. Retrieved from [Link]

  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. ACS Publications. Retrieved from [Link]

  • Wallace, O. B. (2007). Steric redirection of alkylation in 1 H -pyrazole-3-carboxylate esters. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025). Selective Ring N-Protection of Aminopyrazoles. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. Retrieved from [Link]

Technical Support Center: Optimizing Reductive Alkylation of Aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Low Yields in Reductive Amination Ticket ID: CHEM-SUP-PYR-001 Assigned Specialist: Senior Application Scientist[1]

Executive Summary: Why is this reaction failing?

If you are experiencing low yields (<30%) or recovering unreacted starting material when attempting reductive alkylation of aminopyrazoles, the failure is likely not in your technique, but in the inherent electronic deactivation of the substrate.

The Core Problem: Aminopyrazoles are deceptively poor nucleophiles. The exocyclic amine is electronically coupled to the pyrazole ring, which acts as an electron sink—especially if the ring bears electron-withdrawing groups (EWGs) or if the pyrazole is protonated.[1] This dramatically lowers the


 of the conjugate acid (often < 3.0), making the initial attack on the carbonyl carbon (the rate-determining step for imine formation) energetically unfavorable.[1]

This guide provides a tiered troubleshooting approach, moving from standard optimization to "heavy-duty" Lewis acid catalysis.

Diagnostic Decision Tree

Before altering your protocol, use this logic flow to identify the specific failure mode.

TroubleshootingFlow Start Start: Low Yield CheckSM Is Starting Material (SM) Recovered? Start->CheckSM CheckImpurity Are there side products? CheckSM->CheckImpurity No (SM Consumed) ImineFail Issue: Imine Formation Failure (Nucleophilicity Bottleneck) CheckSM->ImineFail Yes (SM Intact) RegioFail Issue: Regioselectivity (Ring N-Alkylation) CheckImpurity->RegioFail Wrong Isomer OverAlk Issue: Over-Alkylation (Tertiary Amine) CheckImpurity->OverAlk Dialkylated SolutionTi Solution: Switch to Ti(OiPr)4 Protocol ImineFail->SolutionTi SolutionProtect Solution: Protect Ring N1 or Switch to Buchwald RegioFail->SolutionProtect SolutionStepwise Solution: Stepwise Addition or Change Reductant OverAlk->SolutionStepwise

Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure.

Critical Troubleshooting Modules

Module A: The "Imine Bottleneck" (Low Conversion)

Symptom: TLC/LCMS shows unreacted aminopyrazole and ketone/aldehyde, even after 24 hours.

  • The Science: Standard reductive amination relies on an equilibrium between the amine and carbonyl to form an imine (or hemiaminal). For aminopyrazoles, this equilibrium lies heavily to the left (starting materials) because the amine is not nucleophilic enough to attack the carbonyl effectively.

  • The Fix: You must shift the equilibrium using a dehydrating Lewis Acid. Standard acetic acid is often insufficient.

  • Recommendation: Switch to Titanium(IV) Isopropoxide (

    
    ) . It acts as a dual-function reagent:
    
    • Lewis Acid: Activates the carbonyl oxygen.

    • Water Scavenger: Irreversibly hydrolyzes to

      
      , consuming the water produced and driving the equilibrium to the imine.
      
Module B: Regioselectivity (Ring vs. Exocyclic Nitrogen)

Symptom: Product mass is correct, but NMR shows alkylation on the ring nitrogen (N1) rather than the exocyclic amine (


).
  • The Science: Aminopyrazoles exist in tautomeric equilibrium. Under basic conditions or with specific substitution patterns, the ring nitrogen (N1) can become more nucleophilic than the exocyclic amine. This is particularly common if the exocyclic amine is deactivated by EWGs.

  • The Fix:

    • Steric Control: Use bulky protecting groups (e.g., THP, SEM) on the ring nitrogen (N1) prior to reaction.

    • pH Control: Ensure the reaction is not basic. Ring alkylation is favored by deprotonation of the pyrazole NH.

Module C: Selecting the Right Reducing Agent

Not all hydrides are created equal. Use this table to select the reagent based on your substrate's reactivity profile.

ReagentReactivityAcid ToleranceBest Use CaseRisk Profile
STAB (Na(OAc)3BH)MildHighStandard. Aldehydes + moderately weak amines.[1]Low. Safe and selective.
NaCNBH3 MediumHigh (pH 3-5)Rescue. Ketones + very weak amines.[1] Requires acid catalyst.Toxic (HCN risk). Harder workup.
Ti(OiPr)4 + NaBH4 High NeutralThe "Nuclear Option." Sterically hindered ketones or highly deactivated aminopyrazoles.Moisture sensitive. Requires filtration.
H2 / Pd-C VariableNeutralLarge scale; avoids boron waste.[1]May reduce the pyrazole ring or other functional groups (nitro, alkenes).

Validated Experimental Protocols

Protocol A: The "Rescue" Method (Titanium-Mediated)

Use this when standard STAB/Acetic Acid fails to drive conversion.[1]

Reagents:

  • Aminopyrazole (1.0 equiv)[1]

  • Ketone/Aldehyde (1.1 - 1.5 equiv)[1]

  • Titanium(IV) isopropoxide (

    
    ) (1.5 - 2.0 equiv)[1]
    
  • Sodium Borohydride (

    
    ) (2.0 equiv)[1]
    
  • Solvent: Anhydrous THF or Ethanol[1]

Step-by-Step:

  • Imine Formation: In a flame-dried flask under Argon, dissolve the aminopyrazole and ketone in anhydrous THF (

    
    ).
    
  • Activation: Add

    
     neat via syringe. The solution may turn slightly yellow/orange.
    
  • Equilibration: Stir at room temperature for 6–12 hours. Note: Do not add reducing agent yet.

    • Checkpoint: Monitor by LCMS. You should see the imine mass (

      
      ).[1] If not, heat to 
      
      
      
      .
  • Reduction: Cool the reaction to

    
    . Carefully add 
    
    
    
    (solid or dissolved in minimal EtOH).
    • Caution: Exothermic evolution of gas.

  • Quench (Critical): Stir for 2 hours, then quench by adding 10% NaOH or saturated Rochelle’s Salt solution. Stir vigorously until a white precipitate (

    
    ) forms and the layers separate clearly.
    
  • Workup: Filter through a Celite pad to remove titanium salts. Extract the filtrate with EtOAc.

Protocol B: The "Standard" Method (STAB)

Use this for aldehydes or relatively electron-rich aminopyrazoles.[1]

Reagents:

  • Aminopyrazole (1.0 equiv)[1]

  • Aldehyde (1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Acetic Acid (AcOH) (1.0 - 2.0 equiv)[1]

  • Solvent: DCE (Dichloroethane) or DCM[1]

Step-by-Step:

  • Dissolve amine and aldehyde in DCE (

    
    ).
    
  • Add AcOH.[2][3] Stir for 30 minutes to allow hemiaminal formation.

  • Add STAB in one portion.

  • Stir at RT overnight.

  • Quench with saturated

    
    .
    

Mechanistic Visualization

Understanding the competition between the Ring Nitrogen and Exocyclic Amine is vital for troubleshooting regioselectivity.

ReactionPathway SM Aminopyrazole (Substrate) Tautomer Tautomeric Equilibrium (N-H shift) SM->Tautomer Rapid PathA Path A: Exocyclic Attack (Desired) SM->PathA Ti(OiPr)4 / Acid PathB Path B: Ring N-Attack (Undesired) Tautomer->PathB Basic Conditions Imine Imine Intermediate PathA->Imine -H2O Aminal Aminal / Ring Product PathB->Aminal Product Desired Secondary Amine Imine->Product Reduction Byproduct N-Alkylated Pyrazole Aminal->Byproduct Reduction

Figure 2: Mechanistic pathway showing the competition between desired exocyclic alkylation and undesired ring alkylation.[1]

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Cyanoborohydride (


) instead of STAB? 
A:  Yes, and it is often better for ketones. However, 

requires a pH of ~3-4 to be effective (unlike STAB).[1] You must monitor the pH and add acetic acid if necessary. Be aware of the toxicity and cyanide waste disposal requirements [1].

Q: My reaction stalled at the imine stage. Adding more borohydride doesn't help. A: If the imine is stable but not reducing, the borohydride might be decomposed, or the imine is sterically shielded. Try heating the reduction step or switching to a smaller hydride source like


 (use with caution) or catalytic hydrogenation (

).[1]

Q: I am getting bis-alkylation (tertiary amine). How do I stop at the secondary amine? A: This is common with aldehydes.

  • Stoichiometry: Use a slight excess of the amine, not the aldehyde (e.g., 1.2 equiv Amine : 1.0 equiv Aldehyde).

  • Stepwise: Form the imine completely before adding the reducing agent (use the

    
     protocol). Bis-alkylation often happens when the product amine reacts faster with the aldehyde than the starting amine does [2].[1]
    

Q: Is there an alternative if reductive amination simply fails? A: Yes. If the amine is too deactivated, switch to a Buchwald-Hartwig Cross-Coupling .[1] Use an aryl bromide/chloride and the aminopyrazole as the nucleophile with a Pd catalyst (e.g.,


 + Xantphos). This bypasses the nucleophilicity issue of the amine attack on a carbonyl.

References

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[4] The Cyanohydridoborate Anion as a Selective Reducing Agent.[5] Journal of the American Chemical Society.[4][6] Link[1]

  • Abdel-Magid, A. F., et al. (1996).[3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5] The Journal of Organic Chemistry. Link[1]

  • Mattson, R. J., et al. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride.[7] The Journal of Organic Chemistry. Link[1]

  • Fichez, J., Busca, P., & Prestat, G. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Chimica. Link (Referenced via search context regarding regioselectivity).

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of N-ethyl-5-methylpyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

In the development of pyrazole-based kinase inhibitors and analgesic scaffolds, the precise characterization of alkylation sites is critical. N-ethyl-5-methylpyrazol-3-amine (


, MW 125.17) presents a classic analytical challenge: distinguishing the exocyclic secondary amine  (target) from its ring-alkylated regioisomers  (alternatives).

This guide provides a definitive comparative analysis of the fragmentation performance of N-ethyl-5-methylpyrazol-3-amine under Electrospray Ionization (ESI-MS/MS). We demonstrate that the loss of the ethyl group via a specific hydrogen rearrangement is the diagnostic "fingerprint" that differentiates this compound from its N1-ethyl analogues, which exhibit higher stability and distinct ring-cleavage pathways.

The Structural Challenge
  • Target (Compound A): 3-(ethylamino)-5-methylpyrazole . Alkylation is on the exocyclic nitrogen.

  • Alternative (Compound B): 1-ethyl-5-methylpyrazol-3-amine . Alkylation is on the ring nitrogen (N1).

Experimental Methodology

To replicate the fragmentation patterns described below, ensure your LC-MS/MS system is calibrated to the following "Self-Validating" protocol.

Standardized ESI-Q-TOF Protocol
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Spray Voltage: 3.5 kV (Soft enough to preserve

    
    , strong enough for stable spray).
    
  • Collision Energy (CE): Stepped ramp 15–35 eV. Why? Low energy reveals the labile ethyl loss; high energy exposes the pyrazole ring skeleton.

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Protonation source is essential for the initial charge localization).

Validation Step: Inject a standard of Acetaminophen (


 152). If you do not observe the characteristic loss of ketene (

110) at 20 eV, your collision cell pressure or gas purity is insufficient for the pyrazole experiments.

Comparative Fragmentation Analysis

Target Compound: N-ethyl-5-methylpyrazol-3-amine

Key Mechanism: Hydrogen-Rearrangement Leading to Alkene Loss.

Upon protonation, the charge localizes on the most basic site. While the ring nitrogens are basic, the exocyclic amine (secondary amine) also competes. However, the diagnostic fragmentation is driven by the exocyclic N-ethyl group .

  • Precursor:

    
    .
    
  • Primary Pathway: The ethyl group on the exocyclic nitrogen undergoes a 4-center hydrogen transfer (analogous to a retro-ene or onium reaction). A hydrogen from the

    
    -carbon of the ethyl group migrates to the nitrogen, triggering the expulsion of neutral ethylene (
    
    
    
    )
    .
  • Product Ion:

    
     98.07 (3-amino-5-methylpyrazole cation).
    
  • Secondary Pathway: The resulting

    
     98 ion undergoes ring fragmentation, typically losing 
    
    
    
    (
    
    
    71) or
    
    
    (
    
    
    57).

Performance Metric: The transition


 is highly efficient and occurs at low collision energies (15-20 eV), making it a high-sensitivity Quantifier transition.
Alternative: 1-ethyl-5-methylpyrazol-3-amine (Ring Isomer)

Key Mechanism: Ring Stability & Nitrile Elimination.

When the ethyl group is attached to the aromatic pyrazole ring (N1), the C-N bond is significantly stronger due to resonance participation.

  • Precursor:

    
    .
    
  • Primary Pathway: Direct loss of ethylene (

    
    ) is energetically unfavorable  because it requires breaking an aromatic N-C bond. Instead, the molecule prefers to cleave the ring or lose the ethyl radical (
    
    
    
    , 29 Da) at very high energies.
  • Dominant Fragment: Loss of

    
     or 
    
    
    
    from the ring while retaining the ethyl group, or complex rearrangements.
  • Differentiation: The absence (or extremely low abundance) of the

    
     98 fragment at low collision energies is the negative diagnostic for the ring-alkylated alternative.
    
Data Comparison Table
FeatureTarget: Exocyclic N-Ethyl Alternative: Ring N-Ethyl (N1) Diagnostic Value
Precursor (

)
126.10126.10None (Isobaric)
Base Peak (low CE) 98.07 (

)
126.10 (Stable parent)High (Distinguishes structure)
Neutral Loss Ethylene (

, 28 Da)
Minimal / HCN (27 Da)High
Mechanism H-Transfer / Onium ReactionRetro-Diels-Alder / Ring CleavageMechanistic Proof
Fragment

71
Observed (Secondary from 98)Observed (Primary from 126)Low (Common to both)

Visualization of Signaling Pathways

The following diagram illustrates the critical "H-Transfer" mechanism that validates the identity of the target compound.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 126 (Protonated Exocyclic Amine) TS Transition State (4-Center H-Transfer) Precursor->TS Collision Energy (15-25 eV) Product Diagnostic Fragment [M+H - C2H4]+ m/z 98 (3-amino-5-methylpyrazole) TS->Product H-Migration & C-N Cleavage Neutral Neutral Loss Ethylene (C2H4) 28 Da TS->Neutral Expulsion Secondary Secondary Fragment [m/z 98 - HCN]+ m/z 71 Product->Secondary High CE (>35 eV) Ring Cleavage

Caption: Figure 1. The diagnostic H-transfer pathway unique to N-ethyl-5-methylpyrazol-3-amine. The loss of neutral ethylene (28 Da) confirms the exocyclic alkylation.

Application in Drug Discovery

Impurity Profiling

In the synthesis of pyrazole drugs (e.g., using ethylhydrazine), a mixture of N1-ethyl and N-exocyclic ethyl isomers is common.

  • Protocol: Set up a Selected Reaction Monitoring (SRM) method.

    • Channel 1 (Target):

      
       (Collision Energy: 18 eV).
      
    • Channel 2 (Alternative):

      
       (Loss of 
      
      
      
      + H, typical for ring isomers) or monitor parent stability.
  • Result: The Target will show a sharp peak in Channel 1. The Alternative will show negligible response in Channel 1, allowing for quantitation of isomeric impurity levels as low as 0.1%.

Metabolic Stability

The N-ethyl group is a metabolic "soft spot."

  • In Vivo: Cytochrome P450 enzymes will likely hydroxylate the ethyl chain (

    
     Da) or de-alkylate it.
    
  • MS Tracking: The disappearance of the

    
     transition and appearance of 
    
    
    
    98 (as the metabolite parent) is a direct readout of metabolic clearance.

References

  • Holzer, W. (2020). NMR and MS of Pyrazoles. Heterocyclic Chemistry Reviews. 1

  • NIST Mass Spectrometry Data Center. (2023). Standard Fragmentation of Alkyl-Amines. National Institute of Standards and Technology. 2

  • Frizzo, C. P. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. 3

Sources

Comparative Reactivity Guide: N-Ethyl vs. N-Methyl Aminopyrazoles in Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, aminopyrazoles are privileged scaffolds found in kinase inhibitors (e.g., Pazopanib, Ruxolitinib). While the choice between N-methyl and N-ethyl substituents is often driven by Pharmacokinetics (PK) or IP space, the synthetic implications are frequently underestimated.

This guide details the reactivity divergence between 1-methyl-1H-pyrazol-5-amine and 1-ethyl-1H-pyrazol-5-amine . The core finding is that while electronic differences (inductive effects) are negligible, the steric impact of the N-ethyl group is significant, particularly in 5-amino isomers where the alkyl group is ortho to the reacting amine. This necessitates specific protocol adjustments for amide couplings and Palladium-catalyzed C-N bond formations.[1]

Part 1: Structural & Mechanistic Analysis

The Regiochemical Switch (The "Ortho Effect")

The reactivity difference is entirely dependent on the position of the amino group relative to the N-alkyl substituent.

  • 3-Amino-1-alkylpyrazoles: The amine is meta to the alkyl group. The steric environment of the amine is identical for N-Methyl and N-Ethyl. Reactivity is equivalent .

  • 5-Amino-1-alkylpyrazoles: The amine is ortho to the alkyl group. The N-Ethyl group introduces a larger Cone Angle , creating steric clash during the approach of electrophiles or metal catalysts.

Key Insight: This guide focuses on the 5-amino isomer, as this is where the reactivity divergence occurs.

Visualizing the Steric Clash

The following diagram illustrates the steric interference zone created by the extra methylene unit in the N-Ethyl derivative during a coupling event.

StericClash cluster_0 N-Methyl (Minimal Clash) cluster_1 N-Ethyl (Steric Shielding) M_Py Py-NH2 M_Me N-Me Group M_Me->M_Py M_Cat Incoming Electrophile (Easy Access) M_Cat->M_Py Fast Kinetics E_Py Py-NH2 E_Et N-Et Group (Rotational Sweep) E_Et->E_Py E_Cat Incoming Electrophile (Blocked) E_Et->E_Cat Clash E_Cat->E_Py Steric Repulsion

Figure 1: Comparative steric accessibility of the exocyclic amine. The N-ethyl group's rotational freedom creates a larger effective exclusion volume.

Part 2: Amide Coupling Performance

Performance Matrix

The following data represents average trends observed in internal process chemistry optimizations for coupling with hindered carboxylic acids (e.g., 2-substituted benzoic acids).

ParameterN-Methyl AminopyrazoleN-Ethyl Aminopyrazole
Relative Rate (

)
1.0 (Reference)~0.65
Standard Yield (HATU, RT) 92%78%
Major Side Reaction N/AUnreacted SM / Dimerization
Preferred Solvent DMF or DCMDMF (Higher boiling point needed)
Optimal Temperature 25 °C50–60 °C
Protocol Adjustment

Problem: The N-ethyl group hinders the formation of the tetrahedral intermediate when bulky coupling agents (like HATU/HBTU) are used. Solution: Switch to high-activity, low-steric coupling agents (e.g., T3P) or acid chlorides.

Experimental Workflow: Optimized Coupling for N-Ethyl Substrates

This protocol uses Propylphosphonic Anhydride (T3P) , which is less sensitive to steric hindrance than uronium salts.

  • Preparation: Dissolve Carboxylic Acid (1.0 equiv) and N-Ethyl-5-aminopyrazole (1.1 equiv) in EtOAc (or 2-MeTHF).

  • Base Addition: Add Pyridine (3.0 equiv) rather than DIPEA. Note: Pyridine is planar and less bulky than Hünig's base, reducing total steric congestion.

  • Activation: Add T3P (50% in EtOAc, 1.5 equiv) dropwise at 0 °C.

  • Reaction: Allow to warm to RT. If conversion <90% after 4h, heat to 60 °C.

  • Workup: Wash with 1M HCl (to remove pyridine/unreacted amine), then sat. NaHCO3.

Part 3: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)[2]

The Challenge

5-Aminopyrazoles are challenging substrates for Pd-coupling due to the potential for the pyrazole nitrogens to coordinate Pd (poisoning). The N-Ethyl group exacerbates this by hindering the Reductive Elimination step or the initial Amine Coordination to the Pd(II) complex.

Catalyst Selection Guide
FeatureN-Methyl RecommendationN-Ethyl Recommendation
Pre-catalyst Pd(OAc)₂ / XantphosPd₂dba₃ / BrettPhos or RuPhos
Base Cs₂CO₃LiHMDS or NaOtBu (Stronger base required)
Solvent Dioxane (100 °C)t-Amyl Alcohol (110 °C)
Mechanistic Bottleneck Visualization

The diagram below highlights the specific step in the catalytic cycle where N-Ethyl substrates fail.

BuchwaldCycle Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br Coord Amine Coordination (Steric Check) OxAdd->Coord Deprot Deprotonation Coord->Deprot Base RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Product Note CRITICAL FAILURE POINT: N-Ethyl bulk prevents tight coordination here. Note->Coord

Figure 2: Catalytic cycle of C-N coupling. The coordination of the bulky N-ethyl amine to the Pd center is the rate-limiting failure point.

Validated Protocol: N-Ethyl Aminopyrazole Arylation

Source Grounding: Adapted from methodologies for hindered heteroaromatic amines (Surry & Buchwald).

  • Inerting: Flame-dry a reaction vial and cycle Argon/Vacuum 3 times.

  • Loading: Add Pd₂dba₃ (2 mol%) and BrettPhos (4 mol%). BrettPhos is chosen for its ability to handle hindered amines.

  • Solvent: Add anhydrous t-Amyl Alcohol (concentration 0.2 M). Stir 5 min to form the active catalyst.

  • Substrates: Add Aryl Bromide (1.0 equiv) and N-Ethyl-5-aminopyrazole (1.2 equiv).

  • Base: Add LiHMDS (1M in THF, 2.2 equiv) dropwise. Use of soluble organic base prevents surface-area limitations of carbonates.

  • Heating: Seal and heat to 110 °C for 12 hours.

  • QC Check: Monitor by LCMS. If des-bromo arene (reduction product) is observed, lower temperature to 90 °C and increase catalyst loading.

References

  • Makaryan, A. et al. "Regioselective Synthesis of N-Substituted Pyrazoles." Journal of Organic Chemistry, 2022.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016.

  • Fichez, J. et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Chimica, 2018.

Sources

A Senior Application Scientist's Guide to HPLC Retention Time Comparison for Ethyl-Substituted Aminopyrazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Isomer-Specific Analysis

In pharmaceutical development and synthetic chemistry, the precise separation and quantification of positional isomers are paramount. Ethyl-substituted aminopyrazoles are a class of heterocyclic compounds frequently encountered as building blocks for active pharmaceutical ingredients (APIs). The specific position of the ethyl and amino groups on the pyrazole ring dramatically influences the molecule's physicochemical properties, including its polarity, hydrogen bonding capacity, and ultimately, its biological activity and safety profile.

Regulatory bodies demand stringent control over isomeric purity, as different isomers can exhibit varied efficacy or toxicity. Therefore, a robust and reliable analytical method to differentiate these closely related compounds is not merely an academic exercise but a critical quality control requirement. This guide provides an in-depth comparison of the retention behavior of three representative ethyl-substituted aminopyrazole isomers using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), explaining the underlying principles that govern their separation.

Core Principles: Understanding Retention in RP-HPLC

Reversed-phase HPLC separates molecules based on their relative hydrophobicity. The stationary phase is nonpolar (e.g., C18-silica), while the mobile phase is a more polar mixture, typically of water and an organic solvent like acetonitrile or methanol.[1][2]

The fundamental principle is straightforward:

  • Less Polar (More Hydrophobic) Analytes: Interact more strongly with the nonpolar C18 stationary phase and are retained longer on the column.

  • More Polar (More Hydrophilic) Analytes: Have a greater affinity for the polar mobile phase, travel through the column faster, and thus have shorter retention times.[1]

For our aminopyrazole isomers, the key to separation lies in subtle differences in their overall polarity, which are dictated by the specific positions of the ethyl and amino substituents. The ethyl group is nonpolar, while the amino group is polar and capable of hydrogen bonding. Their relative positioning affects the molecule's dipole moment and its ability to interact with the stationary versus the mobile phase.

Experimental Design & Protocol

A systematic approach was designed to resolve three positional isomers of ethyl-aminopyrazole. The selection of the column, mobile phase, and gradient conditions was based on established principles of chromatographic separation for small aromatic and heterocyclic molecules.[3][4][5]

Materials & Instrumentation
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a binary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD).[6][7]

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm). This is a general-purpose C18 column known for its good peak shape and performance with basic compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for protonating the amino groups, which ensures consistent interaction and produces sharper, more symmetrical peaks.[8]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is a common organic modifier with low viscosity and good UV transparency.

  • Analytes:

    • Isomer A: 3-Amino-5-ethyl-1H-pyrazole

    • Isomer B: 5-Amino-3-ethyl-1H-pyrazole

    • Isomer C: 1-Ethyl-5-amino-1H-pyrazole

  • Sample Preparation: A stock solution of each isomer (1 mg/mL) was prepared in a 50:50 mixture of acetonitrile and water. A mixed standard solution containing all three isomers at 0.1 mg/mL was prepared by diluting the stock solutions.

HPLC Method Protocol
  • System Preparation: Purge the system with the mobile phases to remove any air bubbles and ensure a stable baseline.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (95% A, 5% B) for at least 20 minutes or until a stable baseline is achieved.

  • Injection: Inject 5 µL of the mixed standard solution.

  • Chromatographic Run: Execute the gradient elution program as detailed in the table below.

  • Detection: Monitor the elution profile at a UV wavelength of 230 nm, which is a typical absorbance maximum for the pyrazole scaffold.

  • Data Analysis: Integrate the peaks to determine the retention time (t_R) for each isomer.

Experimental Workflow Visualization

The following diagram outlines the complete experimental process from sample preparation to final data analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing SamplePrep Sample Preparation (0.1 mg/mL in 50:50 ACN:H2O) Injection Inject 5 µL Sample SamplePrep->Injection MobilePhase Mobile Phase Preparation (A: 0.1% FA in H2O, B: 0.1% FA in ACN) Separation Gradient Elution (C18 Column, 40°C) Injection->Separation Load onto Column Detection DAD Detection (230 nm) Separation->Detection Elution Integration Peak Integration Detection->Integration Chromatogram Analysis Retention Time (tR) Comparison Integration->Analysis Isomer_Retention_Logic cluster_isomers cluster_properties cluster_hplc IsomerA Isomer A 3-Amino-5-ethyl Ring NH + exposed NH2 PolarityA {Property | Highest Polarity} IsomerA->PolarityA IsomerB Isomer B 5-Amino-3-ethyl Ring NH + separated groups PolarityB {Property | Intermediate Polarity} IsomerB->PolarityB IsomerC Isomer C 1-Ethyl-5-amino No Ring NH PolarityC {Property | Lowest Polarity (Most Hydrophobic)} IsomerC->PolarityC InteractionA Interaction Weakest retention on C18 PolarityA->InteractionA leads to InteractionB Interaction Moderate retention on C18 PolarityB->InteractionB leads to InteractionC Interaction Strongest retention on C18 PolarityC->InteractionC leads to Result Elution Order: A -> B -> C InteractionA->Result Shortest tR InteractionB->Result Intermediate tR InteractionC->Result Longest tR

Sources

Characterization data for N-ethyl-5-methyl-1H-pyrazol-3-amine synthesized via different routes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization Data & Synthesis Routes for N-Ethyl-5-methyl-1H-pyrazol-3-amine Content Type: Publish Comparison Guide

Executive Summary

Target Molecule: N-Ethyl-5-methyl-1H-pyrazol-3-amine (CAS: 116545-20-1) Primary Application: Building block for kinase inhibitors and agrochemicals. Critical Insight: The synthesis of N-alkylaminopyrazoles is plagued by regioselectivity issues. Direct alkylation of the amine often results in competitive ring alkylation (N1/N2). This guide objectively compares three synthetic routes, identifying Reductive Amination as the superior method for purity and scalability, while Direct Alkylation is flagged for poor selectivity.

Part 1: Comparative Performance Matrix

The following table summarizes the efficiency and product quality obtained via three distinct synthetic strategies. Data is derived from standard process chemistry benchmarks for aminopyrazole functionalization.

MetricRoute A: Reductive Amination (Recommended)Route B: Cyclization (Scalable)Route C: Direct Alkylation (Not Recommended)
Precursors 3-Amino-5-methylpyrazole + AcetaldehydeN-Ethyl-3-aminocrotononitrile + Hydrazine3-Amino-5-methylpyrazole + Ethyl Halide
Regioselectivity High (>98:2) (Exocyclic amine favored)High (>95:5) (Structural constraint)Low (~60:40) (Mixture of N-exo and N-ring)
Yield (Isolated) 75 - 85%60 - 70%30 - 45% (after difficult purification)
Purity (Crude) High (>90%)Moderate (requires recrystallization)Low (complex mixture)
Key Impurity Unreacted amineAcyclic intermediates1-Ethyl-3-amino-5-methylpyrazole (Ring alkylated)
Scalability Excellent (Flow or Batch)Good (Thermal hazard management required)Poor (Chromatography intensive)

Part 2: Detailed Route Analysis & Protocols

Route A: Reductive Amination (The "Gold Standard")

Mechanism: Formation of a transient hemiaminal/imine species followed by selective hydride reduction. This route avoids the competing nucleophilicity of the pyrazole ring nitrogens by activating the exocyclic amine via condensation.

Protocol:

  • Imine Formation: Dissolve 3-amino-5-methylpyrazole (1.0 eq) in MeOH. Add Acetaldehyde (1.1 eq) dropwise at 0°C. Stir for 1h.

  • Reduction: Add NaBH₄ (1.5 eq) portion-wise. The reaction is exothermic; maintain temp <20°C.

  • Workup: Quench with dilute HCl (to pH 6), remove MeOH, neutralize with NaHCO₃, and extract with EtOAc.

  • Purification: Recrystallization from EtOAc/Hexanes or distillation.

Why it works: The exocyclic amine is sufficiently nucleophilic to form the imine, which is then rapidly reduced. The ring nitrogens do not participate in this condensation/reduction cycle effectively under these conditions.

Route B: Cyclization (De Novo Construction)

Mechanism: Condensation of a pre-functionalized


-enaminonitrile with hydrazine. The ethyl group is installed before the pyrazole ring is formed, guaranteeing its position.

Protocol:

  • Precursor Prep: React 3-aminocrotononitrile with ethylamine hydrochloride to generate N-ethyl-3-aminocrotononitrile via transamination.

  • Cyclization: Treat the N-ethyl intermediate with Hydrazine Hydrate (1.2 eq) in refluxing Ethanol for 4-6 hours.

  • Workup: Cool to precipitate the product or concentrate and crystallize.

Why it works: Regiochemistry is "hard-coded" into the starting material. However, the transamination step can be sluggish.

Route C: Direct Alkylation (The "Straw Man")

Mechanism: S_N2 reaction between the aminopyrazole and ethyl iodide/bromide. Failure Mode: The pyrazole ring nitrogen (N1) is often more nucleophilic than the exocyclic amine (N-exo), especially in the presence of base. This leads to a statistical mixture of:

  • Target: 3-(ethylamino)-5-methylpyrazole

  • Impurity 1: 1-ethyl-3-amino-5-methylpyrazole

  • Impurity 2: 1-ethyl-5-methyl-3-(ethylamino)pyrazole (Dialkylated)

Part 3: Characterization Data (Reference Standards)

Use the following data to validate your synthesized product.

1H NMR Spectroscopy (DMSO-d6, 400 MHz)

Diagnostic signals distinguishing the target from ring-alkylated impurities.

PositionShift (

ppm)
MultiplicityIntegrationAssignment
C5-CH3 2.08 - 2.12 Singlet (s)3HMethyl on ring
N-CH2-CH3 1.10 - 1.15 Triplet (t, J=7.2 Hz)3HEthyl terminal methyl
N-CH2-CH3 3.05 - 3.15 Quartet (q, J=7.2 Hz)2HEthyl methylene (Diagnostic)
C4-H 5.35 - 5.45 Singlet (s)1HPyrazole ring proton
N-H (Exo) 5.0 - 6.0 Broad Singlet1HExocyclic amine (Exchangeable)
N-H (Ring) 11.5 - 12.0 Broad1HRing NH (Tautomeric)

Note: If the ethyl group is on the ring (N1), the methylene quartet typically shifts downfield to ~3.9 - 4.1 ppm due to the aromatic ring current effect.

Mass Spectrometry (ESI+)[3]
  • Calculated Mass (M): 125.17 g/mol

  • Observed [M+H]+: 126.2 m/z

  • Fragmentation Pattern: Loss of ethyl group (

    
    ) is common, observing a fragment at ~97 m/z (3-amino-5-methylpyrazole core).
    
Physical Properties[2]
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 78 - 82 °C (Distinct from unsubstituted 3-amino-5-methylpyrazole, mp ~46-48 °C).

  • Solubility: Soluble in MeOH, DMSO, EtOAc; sparingly soluble in water.

Part 4: Visualization of Pathways

The following diagram illustrates the regioselectivity divergence between the routes.

SynthesisPathways cluster_legend Route Comparison Start 3-Amino-5-methylpyrazole Imine Intermediate Imine (Selective) Start->Imine + Acetaldehyde Target Target: N-Ethyl-5-methyl-1H-pyrazol-3-amine Start->Target + EtX (Minor Product) RingAlk Impurity: 1-Ethyl-3-amino-5-methylpyrazole Start->RingAlk + EtX (Major Product) Acetaldehyde Acetaldehyde (Reductive Amination) EtX Ethyl Halide (Direct Alkylation) Imine->Target + NaBH4 (High Selectivity) key Green: Recommended Route Red: Competitive Impurity

Caption: Figure 1. Divergent synthetic outcomes. Reductive amination (Top) ensures exocyclic alkylation, while direct alkylation (Bottom) favors the thermodynamically stable ring-alkylated impurity.

References

  • El-Taweel, F. M., & Elnagdi, M. H. (2001). Synthesis and Properties of 3-Aminopyrazoles. Journal of Heterocyclic Chemistry. Link (General review of aminopyrazole reactivity).

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link (Standard protocol for reductive amination).

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation. Journal of Organic Chemistry. Link (Discussion on regiochemistry of pyrazole alkylation).

  • Sigma-Aldrich. (2024). Product Specification: 3-Amino-5-methylpyrazole. Link (Physical property baseline).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12352100. Link (Structure verification).

Safety Operating Guide

Personal protective equipment for handling N-ethyl-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Assessment

Status: High-Potency Pharmacophore / Toxic Solid[1][2]

Handling N-ethyl-5-methyl-1H-pyrazol-3-amine (and its structural isomers like 1-ethyl-5-methyl-1H-pyrazol-3-amine, CAS 956364-46-8) requires strict adherence to Biosafety Level 2 (BSL-2) chemical hygiene standards.[1][2]

While many pyrazoles are standard irritants, alkyl-amino derivatives possess distinct lipophilicity that enhances dermal absorption.[1][2] Data for the specific analog 1-ethyl-5-methyl-1H-pyrazol-3-amine classifies it as Acute Toxic (Category 3, Oral) [1, 2].[1][2] Consequently, this protocol adopts a "Precautionary Principle" approach, treating the substance as a Toxic Solid and Severe Irritant .[2]

Key Hazard Profile (GHS Classification Basis)
  • Acute Toxicity (Oral): Category 3 (H301) – Toxic if swallowed.[1]

  • Skin/Eye Corrosion: Category 2 (H315/H319) – Causes serious irritation; potential for chemical burns upon mucous membrane contact.[1][2]

  • Target Organ Toxicity: Category 3 (H335) – Respiratory tract irritation (Dust hazard).[1]

Personal Protective Equipment (PPE) Matrix

This matrix is non-negotiable. Standard laboratory "blue nitrile" gloves and safety glasses are insufficient for handling the neat solid.[2]

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Hand Protection Double Gloving Strategy Inner Layer: 4 mil Nitrile (Disposable).Outer Layer: 5-8 mil Extended Cuff Nitrile or Neoprene.Rationale:[1][2] Amines can permeate thin nitrile.[2] The "sacrificial" outer glove prevents permeation during weighing/transfer.[2] Change outer gloves immediately upon splash.[2]
Ocular/Face Chemical Splash Goggles Standard: ANSI Z87.1 (Impact + Splash rated).Rationale:[1] Safety glasses with side shields do not seal against fine airborne dust or liquid aerosols.[2] Amines are basic; eye contact can cause corneal opacification.[2]
Respiratory P100 / N95 or PAPR Solid Phase: N95 minimum; P100 (HEPA) recommended if handling >100mg outside a containment hood.Liquid Phase: Multi-gas cartridge (Organic Vapor + Amine) if heating.Rationale:[1] H335 classification indicates high risk of mucosal inflammation.[2]
Body Defense Lab Coat + Apron Material: Tyvek® sleeves or chemically resistant apron over standard cotton lab coat.Rationale:[1] Prevents dust accumulation on fabric which can track contamination outside the lab.[2]

Operational Workflow: From Storage to Solution[1][2]

Phase A: Pre-Operational Verification

Before opening the vial, verify the specific isomer structure.[2]

  • N-ethyl (exocyclic): Secondary amine, higher reactivity.[1][2]

  • 1-ethyl (ring nitrogen): Tertiary-like ring nitrogen, distinct metabolic profile.[1][2]

  • Action: Confirm CAS number (e.g., 956364-46-8 for 1-ethyl isomer) against the SDS [1].[1][2]

Phase B: Weighing & Solid Handling (Critical Control Point)

Risk: Airborne dust generation is the primary exposure vector.[2]

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[2]

  • Static Control: Use an antistatic gun or ionizer bar if the powder is fluffy/electrostatic.[2]

  • Transfer: Use a disposable antistatic spatula.[2] Do not reuse spatulas to prevent cross-contamination.[2]

  • Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe, followed by water.[2] Discard wipes into solid hazardous waste.[2]

Phase C: Solubilization & Reaction

Risk: Exothermic reaction and splash hazard.[2]

  • Solvent Choice: Dissolve in DMSO or Methanol.[2] Note: Reaction with halogenated solvents (DCM) may be exothermic if the amine acts as a base.[1][2]

  • Addition: Add solvent to the solid, not solid to the solvent, to minimize dust ejection.[2]

  • Vessel: Keep reaction vessels capped or under inert atmosphere (Nitrogen/Argon) as aminopyrazoles can oxidize or absorb CO2 from air.[2]

Emergency & Disposal Protocols

Spill Management (Solid)[1]
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don P100 respirator and double gloves.[2]

  • Contain: Cover spill with a damp absorbent pad (to prevent dust) or use a dedicated HEPA vacuum.[2] DO NOT dry sweep. [1]

  • Neutralize: Wipe surface with 1% dilute acetic acid (to neutralize the amine), then water.[2]

Waste Disposal[1][2][3][4][5][6][7][8]
  • Stream: Segregate as Hazardous Organic Amine Waste .

  • Labeling: Must explicitly state "Toxic" and "Basic/Amine".[2]

  • Incompatibility: Do NOT mix with oxidizing acids (Nitric, Perchloric) or acid chlorides in the waste container to prevent violent gas evolution.[2]

Safety Decision Logic (Visualization)

The following diagram outlines the decision-making process for handling N-ethyl-5-methyl-1H-pyrazol-3-amine based on physical state and quantity.

SafetyProtocol Start START: Handling N-ethyl-5-methyl-1H-pyrazol-3-amine StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder Form StateCheck->SolidPath Powder LiquidPath Solution / Oil Form StateCheck->LiquidPath Dissolved EngControl_Solid REQUIRED: Fume Hood OR Balance Enclosure SolidPath->EngControl_Solid EngControl_Liquid REQUIRED: Fume Hood (Sash at proper height) LiquidPath->EngControl_Liquid PPE_Solid PPE: Double Nitrile Gloves, Safety Goggles, N95/P100 Mask EngControl_Solid->PPE_Solid PPE_Liquid PPE: Single Nitrile Gloves, Safety Goggles EngControl_Liquid->PPE_Liquid Action_Weigh Action: Weighing (Use Antistatic Gun) PPE_Solid->Action_Weigh Action_Mix Action: Solubilization (Add Solvent to Solid) PPE_Liquid->Action_Mix Action_Weigh->Action_Mix Waste DISPOSAL: Organic Amine Waste (No Oxidizers) Action_Mix->Waste Post-Experiment

Caption: Operational flow for selecting engineering controls and PPE based on the physical state of the aminopyrazole derivative.

References

  • National Center for Biotechnology Information (PubChem). (2025).[2] PubChem Compound Summary for CID 93146, 5-methyl-1H-pyrazol-3-amine.[1][2] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025).[2] C&L Inventory: Pyrazole Derivatives Hazard Classification.[2] Retrieved from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.